molecular formula C11H19NO4S B5602169 Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

カタログ番号: B5602169
分子量: 261.34 g/mol
InChIキー: WLFUGUVCTRHFEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a chemical compound of interest in medicinal chemistry research, particularly in the development of modulators for ion channels. It incorporates a cyclohexyl carbamate group linked to a tetrahydrothiophene sulfone ring. The 1,1-dioxidotetrahydrothiophen-3-yl moiety (cyclic sulfone) is a recognized structural feature in pharmaceutical research for its favorable properties . Research indicates that integrating this specific sulfone group into molecular scaffolds can significantly improve metabolic stability, making it a valuable component in the design of bioactive molecules . This compound is related to a class of molecules investigated as potent and selective activators of G protein-gated inwardly rectifying potassium (GIRK) channels . GIRK channels are key regulators of cellular excitability and are considered potential therapeutic targets for conditions involving the central nervous system, including epilepsy, anxiety, and pain perception . As a carbamate derivative, it may also serve as a versatile synthetic intermediate or building block for further chemical exploration. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic or therapeutic use.

特性

IUPAC Name

cyclohexyl N-(1,1-dioxothiolan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c13-11(16-10-4-2-1-3-5-10)12-9-6-7-17(14,15)8-9/h9-10H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFUGUVCTRHFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Properties of Novel Carbamate Derivatives: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Relevance of the Carbamate Moiety in Modern Drug Discovery

The carbamate functional group, a unique hybrid of an ester and an amide, continues to be a cornerstone in medicinal chemistry. Its remarkable versatility allows for the fine-tuning of a molecule's physicochemical properties, profoundly impacting its pharmacokinetic and pharmacodynamic profile. From enhancing metabolic stability and membrane permeability to enabling prodrug strategies, the strategic incorporation of a carbamate moiety can transform a promising lead compound into a viable drug candidate.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the critical physicochemical properties of novel carbamate derivatives. Moving beyond a mere recitation of facts, we will delve into the underlying principles, provide detailed experimental protocols, and illustrate key concepts with relevant case studies, empowering you to harness the full potential of this versatile functional group in your drug discovery endeavors.

The Carbamate Scaffold: A Structural and Electronic Overview

The carbamate group's distinct characteristics arise from the resonance between the amide and carboxyl functionalities. This resonance delocalizes the non-bonded electrons on the nitrogen atom into the carbonyl group, resulting in a planar structure with a lower rotational barrier around the C-N bond compared to amides.[1][2] This structural feature, along with the presence of both hydrogen bond donor (N-H) and acceptor (C=O) groups, allows carbamates to engage in a variety of intermolecular interactions, which is crucial for drug-target binding.[1][2]

The electronic nature of the substituents on the nitrogen and oxygen atoms of the carbamate can significantly modulate its properties. Electron-donating groups on the nitrogen increase the electron density on the carbonyl oxygen, enhancing its hydrogen bonding capability. Conversely, electron-withdrawing groups decrease the basicity of the nitrogen and can influence the carbamate's stability. Understanding these fundamental structure-property relationships is paramount for the rational design of novel carbamate derivatives with desired physicochemical profiles.

Key Physicochemical Properties and Their Impact on Drug Action

The journey of a drug from administration to its site of action is governed by a complex interplay of its physicochemical properties. For carbamate derivatives, a thorough understanding and optimization of these properties are critical for success.

Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a compound for a lipid-rich environment, is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[3] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A related parameter, LogD, takes into account the ionization state of the molecule at a specific pH and is often more physiologically relevant.

An optimal LogP/LogD value, typically between 1 and 5 for oral drugs, is essential for effective membrane permeation and absorption.[4] Highly lipophilic compounds (high LogP) may exhibit poor aqueous solubility, leading to formulation challenges and potential sequestration in fatty tissues. Conversely, highly hydrophilic compounds (low LogP) may struggle to cross biological membranes, limiting their bioavailability. The substituents on the carbamate moiety offer a powerful tool for modulating lipophilicity. For instance, increasing the length of an alkyl chain on the nitrogen or oxygen atom will generally increase the LogP value.[5]

Aqueous Solubility: A Prerequisite for Absorption and Formulation

Adequate aqueous solubility is a fundamental requirement for a drug to be absorbed from the gastrointestinal tract and to be formulated for parenteral administration. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The carbamate group itself is semi-polar and can participate in hydrogen bonding, but the overall solubility of a carbamate derivative is heavily influenced by its substituents.[6]

Prodrug strategies often employ the carbamate linkage to temporarily mask polar functional groups, such as hydroxyls or amines, thereby increasing lipophilicity and membrane permeability. Upon enzymatic or chemical cleavage in vivo, the polar parent drug is released. For example, the carbamate prodrug approach has been successfully used to enhance the solubility and bioavailability of phenolic compounds.[7]

Chemical and Metabolic Stability: Ensuring the Drug Reaches Its Target Intact

The stability of a carbamate derivative under physiological conditions is critical for its therapeutic efficacy. Carbamates are generally more resistant to enzymatic hydrolysis by proteases compared to amides, making them valuable as peptide bond mimetics.[1][2] However, they can be susceptible to hydrolysis by esterases and other enzymes present in plasma and tissues.[8]

The substitution pattern on the carbamate nitrogen significantly impacts its stability. N,N-disubstituted carbamates are generally more stable towards chemical and enzymatic hydrolysis than their N-monosubstituted counterparts.[1][9] This is attributed to steric hindrance around the carbonyl group, which protects it from nucleophilic attack. The electronic properties of the substituents also play a crucial role; electron-donating groups tend to increase stability, while electron-withdrawing groups can make the carbamate more susceptible to hydrolysis.[10][11]

Experimental Protocols for Physicochemical Characterization

A robust and reliable characterization of the physicochemical properties of novel carbamate derivatives is essential for informed decision-making in the drug discovery process. The following section provides detailed, step-by-step methodologies for key experiments.

Determination of Lipophilicity (LogP/LogD)

3.1.1. Shake-Flask Method (The Gold Standard)

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[12][13]

Protocol:

  • Preparation of Pre-saturated Solvents: Vigorously mix equal volumes of n-octanol and the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for 24 hours. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the carbamate derivative in the pre-saturated aqueous buffer.

  • Partitioning: In a screw-cap vial, combine a known volume of the sample solution with a known volume of pre-saturated n-octanol.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the carbamate derivative in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds, this value represents LogD at the specific pH of the buffer.

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: This step is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual solubility.

  • Vigorous shaking: This ensures that the compound reaches equilibrium between the two phases.

  • Centrifugation: This provides a clean separation of the phases, which is essential for accurate quantification.

3.1.2. High-Performance Liquid Chromatography (HPLC) Method

This indirect method correlates the retention time of a compound on a reversed-phase HPLC column with its lipophilicity.[8][14][15] It is a high-throughput alternative to the shake-flask method.

Protocol:

  • System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R).

  • Sample Analysis: Inject the novel carbamate derivative and record its retention time.

  • Calculation: Plot the logarithm of the capacity factor (k') of the standards against their known LogP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the dead time of the column. A linear regression of this plot provides a calibration curve. The LogP of the unknown carbamate derivative can then be determined from its retention time using this calibration curve.

Causality Behind Experimental Choices:

  • Reversed-phase column: The nonpolar stationary phase mimics the lipid environment, and the retention of a compound is proportional to its lipophilicity.

  • Calibration with standards: This is essential to establish a reliable correlation between retention time and LogP for the specific HPLC system being used.

Diagram: Workflow for Lipophilicity Determination

G cluster_0 Shake-Flask Method cluster_1 HPLC Method prep_solvents Prepare Pre-saturated n-Octanol and Buffer prep_sample Prepare Sample Solution in Buffer prep_solvents->prep_sample partition Combine and Shake (Equilibration) prep_sample->partition separate Centrifuge for Phase Separation partition->separate quantify Quantify Concentration in Both Phases (HPLC) separate->quantify calculate_logp Calculate LogP quantify->calculate_logp setup_hplc Setup Reversed-Phase HPLC System calibrate Inject Standards with Known LogP Values setup_hplc->calibrate analyze_sample Inject Carbamate Derivative calibrate->analyze_sample calculate_logp_hplc Calculate LogP from Retention Time analyze_sample->calculate_logp_hplc

Caption: Comparative workflows for determining LogP via the shake-flask and HPLC methods.

Determination of Aqueous Solubility

3.2.1. Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound and is considered the most accurate.[16][17]

Protocol:

  • Sample Preparation: Add an excess amount of the solid carbamate derivative to a known volume of the desired aqueous buffer in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any undissolved solid.

  • Quantification: Analyze the clear filtrate or supernatant to determine the concentration of the dissolved carbamate derivative using a validated analytical method (e.g., HPLC-UV/MS).

  • Result: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer.

Causality Behind Experimental Choices:

  • Excess solid: This ensures that a saturated solution is formed.

  • Prolonged agitation: This allows the system to reach true equilibrium between the solid and dissolved states.

  • Filtration/centrifugation: This is critical to remove any undissolved particles that would lead to an overestimation of solubility.

3.2.2. Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of the solubility of a compound from a DMSO stock solution, which is relevant for early-stage drug discovery screening.[10][18][19]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the carbamate derivative in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer in a microplate well and perform serial dilutions.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Assess the formation of a precipitate using one of the following methods:

    • Nephelometry: Measure the light scattering caused by insoluble particles.

    • UV Absorbance: After filtering the solution to remove any precipitate, measure the UV absorbance of the filtrate.

  • Solubility Estimation: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Causality Behind Experimental Choices:

  • DMSO stock: This allows for the rapid preparation of a range of concentrations in the aqueous buffer.

  • Short incubation: This mimics the conditions of many in vitro assays where compounds are added from DMSO stocks.

Diagram: Experimental Workflow for Solubility Determination

G cluster_0 Thermodynamic Solubility (Shake-Flask) cluster_1 Kinetic Solubility add_excess Add Excess Solid to Buffer agitate Agitate for 24-48h (Equilibrium) add_excess->agitate separate_solid Filter or Centrifuge agitate->separate_solid quantify_sol Quantify Concentration in Supernatant (HPLC) separate_solid->quantify_sol prep_dmso Prepare DMSO Stock Solution dilute Add to Buffer and Serially Dilute prep_dmso->dilute incubate_short Incubate for 1-2h dilute->incubate_short detect_precipitate Detect Precipitate (Nephelometry/UV) incubate_short->detect_precipitate

Caption: Workflows for determining thermodynamic and kinetic solubility.

Assessment of Chemical and Metabolic Stability

3.3.1. pH-Dependent Chemical Stability Assay

This assay evaluates the stability of a carbamate derivative at different pH values, simulating the conditions in the gastrointestinal tract and systemic circulation.

Protocol:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine, and pH 7.4 for blood).

  • Incubation: Add a known concentration of the carbamate derivative to each buffer and incubate at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding a suitable solvent (e.g., acetonitrile or methanol) to precipitate any proteins and stop further degradation.

  • Quantification: Analyze the samples by HPLC-UV/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line can be used to calculate the degradation rate constant and the half-life (t_1/2) at each pH.

Causality Behind Experimental Choices:

  • Multiple pH values: This provides a comprehensive picture of the compound's stability across different physiological environments.

  • Time-course analysis: This allows for the determination of the degradation kinetics.

3.3.2. In Vitro Plasma Stability Assay

This assay assesses the susceptibility of a carbamate derivative to enzymatic degradation in plasma.[1][8][12][20][21]

Protocol:

  • Plasma Preparation: Obtain plasma from the desired species (e.g., human, rat, mouse) and thaw it at 37°C.

  • Incubation: Add the carbamate derivative (typically from a DMSO stock solution) to the plasma at a final concentration relevant for in vivo studies. Incubate the mixture at 37°C.

  • Time-Point Sampling and Quenching: At various time points, remove aliquots and quench the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation and Centrifugation: Vortex the samples to precipitate plasma proteins and then centrifuge to obtain a clear supernatant.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the remaining parent compound.

  • Data Analysis: Calculate the half-life of the compound in plasma by plotting the percentage of the remaining parent compound versus time.

Causality Behind Experimental Choices:

  • Use of plasma: This provides a physiologically relevant environment containing a mixture of metabolic enzymes.

  • LC-MS/MS analysis: This is a highly sensitive and specific method for quantifying the parent drug in a complex biological matrix.

Structure-Property Relationships in Novel Carbamate Derivatives: Case Studies

The true power of understanding physicochemical properties lies in its application to the rational design of new drugs. The following case studies illustrate how modifying the carbamate scaffold can lead to improved drug candidates.

Case Study: Carbamate-Based FAAH Inhibitors

Fatty acid amide hydrolase (FAAH) is a therapeutic target for pain and inflammation. A series of O-aryl carbamates have been developed as potent FAAH inhibitors.[10][11] Studies on these compounds have revealed clear structure-stability relationships. For instance, the introduction of small, electron-donating substituents on the O-aryl ring increases the hydrolytic stability of the carbamate group without compromising its inhibitory potency.[10][11] This is because these substituents reduce the electrophilicity of the carbamoyl carbon, making it less susceptible to nucleophilic attack.

CompoundR1R2IC50 (nM)Half-life at pH 7.4 (min)
1 HH6341
2 OMeH5598
3 NH2H48155
4 HCONH24.651

Table 1: Physicochemical and Biological Data for a Series of Carbamate-Based FAAH Inhibitors. (Data adapted from[10][22])

Case Study: Rivastigmine and its Derivatives

Rivastigmine is a carbamate-based acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[23] It is a pseudo-irreversible inhibitor that carbamoylates the enzyme. The physicochemical properties of rivastigmine, including its moderate lipophilicity, allow it to cross the blood-brain barrier.[9][24][25] Novel derivatives of rivastigmine are being explored to improve its therapeutic profile. For example, hybrid molecules that combine the rivastigmine pharmacophore with other functional groups, such as antioxidants, are being designed to target multiple pathological pathways in Alzheimer's disease.[26][27] The physicochemical properties of these new derivatives, such as their LogP and solubility, are critical for maintaining their ability to reach the central nervous system.

Conclusion and Future Perspectives

The carbamate moiety remains a highly valuable tool in the medicinal chemist's arsenal. A thorough understanding and strategic manipulation of the physicochemical properties of novel carbamate derivatives are essential for the successful development of new therapeutics. By carefully considering lipophilicity, solubility, and stability, and by employing robust experimental methodologies for their characterization, researchers can design and optimize carbamate-based drugs with improved ADME profiles and enhanced therapeutic efficacy. As our understanding of the complex interplay between physicochemical properties and biological activity continues to grow, we can expect to see the emergence of even more innovative and effective carbamate-containing drugs in the future.

References

  • Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495-1504. [Link]

  • Mor, M., et al. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed, 19685511. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(22), 1033-1037. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility. [Link]

  • Clapper, J. R., et al. (2010). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of medicinal chemistry, 53(23), 8323-8332. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895-2940. [Link]

  • Wikipedia. (n.d.). Carbamate. [Link]

  • Ribeiro, A. C. F., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]

  • Kaliszan, R., et al. (2007). Progress in the Use of HPLC for Evaluation of Lipophilicity. Current Medicinal Chemistry, 14(29), 3145-3155. [Link]

  • Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1481-1494. [Link]

  • Ghassemi, F., et al. (2016). Rivastigmine Templates with Antioxidant Motifs—A Medicinal Chemist's Toolbox Towards New Multipotent AD Drugs. Molecules, 21(8), 988. [Link]

  • Shinde, M., et al. (2021). A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. EPRA International Journal of Research and Development (IJRD), 6(9), 1-8. [Link]

  • Benge, G., et al. (2018). The influence of lipophilicity on the pharmacokinetics of aliphatic carbamates in the rat. University of Surrey. [Link]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European journal of pharmaceutical sciences, 76, 181-191. [Link]

  • ResearchGate. (2025). Novel Convenient Synthesis of Rivastigmine. [Link]

  • Dadashzadeh, S., et al. (2016). Preparation and Characterization of Rivastigmine Transdermal Patch Based on Chitosan Microparticles. Iranian journal of pharmaceutical research, 15(4), 835-846. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-297. [Link]

  • Costa, G., et al. (2025). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. ResearchGate. [Link]

  • Piemontese, L., et al. (2024). Rivastigmine structure-based hybrids as potential multi-target anti-Alzheimer's drug candidates. Bioorganic chemistry, 152, 107895. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

Sources

Initial Biological Screening of Sulfone-Containing Carbamates: A Comprehensive Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of the sulfone moiety ( −SO2​− ) with a carbamate linkage ( −O−CO−NH− ) creates a privileged pharmacophore in modern drug discovery. Sulfone-containing carbamates and sulfonyl carbamates act as highly stable carboxylic acid bioisosteres, offering unique hydrogen-bonding capabilities and conformational restriction. This technical guide outlines the theoretical rationale and provides a self-validating, step-by-step biological screening workflow for evaluating novel sulfone-carbamate libraries.

As an Application Scientist, I have structured this guide to move logically from physicochemical profiling to target-based biochemical assays, culminating in phenotypic cellular validation.

Pharmacological Rationale & Target Landscape

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen into the carboxyl moiety. The amide resonance in carbamates is approximately 3–4 kcal/mol lower than that of standard amides, striking an optimal balance between the metabolic lability of esters and the extreme stability of amides .

When a sulfone group is introduced (e.g., butyl sulfone carbamates or sulfonyl carbamates), the molecule gains distinct advantages:

  • Enhanced Target Engagement: The sulfone acts as a strong hydrogen-bond acceptor, critical for interacting with catalytic residues (e.g., the aspartate dyad in BACE1).

  • Bioisosterism: Sulfonyl carbamates serve as effective carboxylic acid bioisosteres, improving membrane permeability while maintaining target affinity, as seen in Angiotensin II subtype 2 receptor (AT2R) agonists like Compound 21 (C21) .

  • Antiviral & Oncology Applications: Complex derivatives, such as artemisinin-derived dimer sulfone carbamates (e.g., compound 832-4), prevent rapid catabolism and exhibit potent anti-cytomegalovirus (CMV) and anti-cancer activities .

The Biological Screening Cascade

To prevent false positives and ensure that observed biological activity is target-driven rather than an artifact of chemical instability, the screening cascade must be a self-validating system.

ScreeningWorkflow A Phase 1: Physicochemical Profiling (Stability & Solubility) B Phase 2: Biochemical Target Assays (e.g., BACE1 FRET) A->B Pass C Phase 3: Phenotypic Validation (Anti-CMV Plaque Assay) B->C IC50 < 1 µM D Phase 4: Cytotoxicity & Selectivity (CC50 Determination) C->D EC50 Confirmed

Fig 1. Sequential, self-validating biological screening workflow for sulfone-carbamate libraries.

Phase 1: Physicochemical & ADME Profiling

Before biological testing, compounds must be evaluated for aqueous solubility and hydrolytic stability. While carbamates are generally stable, the electron-withdrawing nature of the sulfone group can activate the adjacent bonds. Compounds are incubated in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24 hours, quantified via LC-MS/MS to ensure >90% parent compound remains.

Detailed Experimental Protocols

The following protocols detail the transition from isolated enzymatic targets to complex cellular systems.

Protocol A: BACE1 Enzymatic Inhibition Assay (FRET-based)

Rationale: Butyl sulfone carbamates are potent inhibitors of β -secretase 1 (BACE1), a key target in Alzheimer's disease. This FRET assay validates direct active-site engagement. We utilize an acidic buffer to mimic the endosomal environment where BACE1 is physiologically active.

Materials:

  • Recombinant human BACE1 enzyme.

  • FRET Substrate: Rh-EVNLDAEFK-Quencher (mimicking the amyloid precursor protein cleavage site).

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point serial dilutions of the sulfone-carbamate in 100% DMSO.

  • Reaction Assembly: In a 384-well black microplate, add 10 µL of BACE1 enzyme (final concentration 1 nM) diluted in Assay Buffer.

  • Inhibitor Addition: Add 0.5 µL of the compound dilution. The final DMSO concentration must be strictly maintained at 2.5% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of the FRET substrate (final concentration 2 µM).

  • Kinetic Readout: Incubate at 37°C for 60 minutes. Measure fluorescence using a microplate reader (Excitation: 535 nm, Emission: 590 nm).

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls. Determine the IC 50​ using a 4-parameter logistic non-linear regression model.

MOA Ligand Sulfone-Carbamate Inhibitor Enzyme BACE1 Enzyme (Active Site) Ligand->Enzyme Binds Asp Dyad Substrate FRET Substrate (Intact = Quenched) Enzyme->Substrate Prevents Cleavage Signal Fluorescence Blocked (No Cleavage) Substrate->Signal Results In

Fig 2. Mechanistic rationale for the BACE1 FRET inhibition assay using sulfone-carbamates.

Protocol B: Phenotypic Anti-CMV Plaque Reduction Assay

Rationale: To validate that the sulfone-carbamate (e.g., artemisinin-derived dimer 832-4) can permeate cell membranes and exert functional biological activity, a phenotypic viral plaque reduction assay is employed . Human Foreskin Fibroblasts (HFF) are utilized as they are highly permissive to human CMV.

Materials:

  • Human Foreskin Fibroblasts (HFF).

  • Towne strain Cytomegalovirus (CMV).

  • Overlay Medium: DMEM with 2% FBS and 0.5% agarose.

Step-by-Step Methodology:

  • Cell Seeding: Seed HFF cells in 24-well plates at 1×105 cells/well. Incubate at 37°C, 5% CO 2​ for 24 hours until a confluent monolayer forms.

  • Viral Adsorption: Aspirate media and infect cells with CMV at a Multiplicity of Infection (MOI) of 0.01. This low MOI ensures multiple cycles of viral replication can be monitored. Incubate for 1 hour, rocking the plate every 15 minutes.

  • Treatment Overlay: Aspirate the viral inoculum. Add the agarose Overlay Medium containing serial dilutions of the sulfone-carbamate (e.g., 0.1 µM to 10 µM).

  • Incubation: Incubate the plates undisturbed for 7 to 10 days to allow plaque formation.

  • Fixation and Staining: Add 10% neutral buffered formalin directly over the agarose plug for 2 hours. Remove the plug, wash with PBS, and stain the monolayer with 0.1% crystal violet for 15 minutes.

  • Quantification: Count the clear zones (plaques) against the purple background. Calculate the EC 50​ (concentration reducing plaques by 50% compared to untreated infected controls).

Data Presentation & Interpretation

A robust screening campaign must contextualize efficacy against cytotoxicity to determine the Selectivity Index (SI = CC 50​ / EC 50​ ). Below is a representative data summary of benchmark sulfone-containing carbamates derived from literature standards.

Compound ClassPrimary TargetAssay TypeEfficacy MetricCytotoxicity (CC 50​ )Selectivity Index (SI)
Butyl Sulfone Carbamates BACE1 (Neurology)FRET EnzymaticIC 50​ : 10 - 50 nM> 10 µM (HEK293)> 200
Sulfonyl Carbamate (C21) AT2R (Cardiovascular)Radioligand BindingK i​ : ~0.4 nM> 100 µM (HepG2)> 250,000
Artemisinin Dimer (832-4) CMV (Infectious Disease)Plaque ReductionEC 50​ : ~0.3 µM> 270 µM (HFF)~900

Table 1. Representative biological screening metrics for diverse sulfone-carbamate chemotypes. High SI values indicate a wide therapeutic window.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. URL:[Link]

  • Odell, L. R., et al. (2016). Synthesis of 11C-labeled Sulfonyl Carbamates through a Multicomponent Reaction Employing Sulfonyl Azides, Alcohols, and [11C]CO. Chemistry - A European Journal. URL:[Link]

  • Cai, H., et al. (2011). An Artemisinin-Derived Dimer Has Highly Potent Anti-Cytomegalovirus (CMV) and Anti-Cancer Activities. PLOS One. URL:[Link]

An In-Depth Technical Guide to the In Vitro Stability and Metabolism of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific considerations for assessing the in vitro stability and metabolism of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate. While specific experimental data for this compound is not publicly available, this document synthesizes established principles of drug metabolism, particularly for carbamate and cyclohexyl-containing molecules, to provide a robust framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, an exploration of the underlying scientific rationale, and predictive metabolic pathways based on current knowledge.

Introduction: The Importance of In Vitro Metabolic Profiling

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic agent is fraught with challenges, a significant portion of which are related to its pharmacokinetic properties.[1][2] A compound's metabolic stability is a critical determinant of its oral bioavailability and dosing regimen.[3][4] Early in vitro assessment of metabolic fate is therefore paramount to identify liabilities, guide medicinal chemistry efforts, and select candidates with the highest probability of success in clinical trials.[5]

Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate, a compound featuring a carbamate linkage, a cyclohexyl ring, and a sulfone-containing tetrahydrothiophene moiety, presents a unique metabolic puzzle. The carbamate group is a known target for enzymatic hydrolysis, while the alicyclic and heterocyclic rings are susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[6][7][8] This guide will delineate the standard in vitro systems used to probe these metabolic pathways.

Foundational In Vitro Systems for Metabolic Stability Assessment

The two most widely utilized in vitro systems for determining metabolic stability are liver microsomes and hepatocytes.[9] Each system offers distinct advantages and provides complementary information.

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum, rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[10] Microsomal stability assays are cost-effective, high-throughput, and excellent for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[3][10][11]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[12][13] Hepatocyte stability assays provide a more holistic view of hepatic metabolism, encompassing both oxidative and conjugative pathways.[1][13][14] They also account for cellular uptake, a factor not addressed in microsomal assays.[13]

Causality Behind Experimental Choices

The selection between microsomes and hepatocytes depends on the stage of drug discovery and the specific questions being addressed. Early-stage screening often employs microsomes for rapid rank-ordering of compounds based on their susceptibility to CYP-mediated metabolism.[10] As promising candidates emerge, hepatocyte assays are employed to gain a more comprehensive understanding of their overall hepatic clearance and to identify potential metabolites from both Phase I and Phase II pathways.[1][12]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Liver Microsomal Stability Assay

This assay measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.[10][11]

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound (e.g., 1 µM) in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Thaw pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in incubation buffer.[10]

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in incubation buffer.[11][15]

  • Incubation:

    • Pre-warm the microsomal suspension and test compound working solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the pre-warmed microsome and compound mixture.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[10][15]

    • Terminate the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[10]

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction samples to precipitate proteins.[11][15]

    • Transfer the supernatant to a clean plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[15][16]

Controls:

  • Minus Cofactor Control: Incubate the test compound with microsomes without the NADPH-regenerating system to assess for non-CYP mediated degradation or chemical instability.[10]

  • No Microsomes Control: Incubate the test compound in the reaction buffer with the NADPH-regenerating system to check for chemical instability in the presence of cofactors.

  • Positive Control: Include a compound with a known metabolic profile (e.g., testosterone or verapamil) to ensure the enzymatic activity of the microsomes.[14]

Data Analysis:

The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining versus time is then plotted, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[15]

Table 1: Example Data Presentation for Microsomal Stability Assay

Time (min)% Parent Compound Remainingln(% Parent Remaining)
01004.61
5854.44
15604.09
30353.56
45152.71
6051.61

Diagram 1: Microsomal Stability Assay Workflow

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Reagents: - Test Compound - Microsomes - NADPH System B Initiate Reaction: Mix Compound, Microsomes, and NADPH System A->B C Time-Point Sampling B->C t = 0, 5, 15, 30, 45, 60 min D Terminate Reaction: Cold Acetonitrile + IS C->D E Protein Precipitation (Centrifugation) D->E F LC-MS/MS Analysis of Supernatant E->F G Data Analysis: - % Remaining vs. Time - Calculate t½ and CLint F->G

Caption: Workflow for the in vitro microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability in a cellular context.[12][13]

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound (e.g., 1 µM) in pre-warmed incubation medium (e.g., Williams' Medium E).[1]

    • Thaw cryopreserved human hepatocytes and determine cell viability and density. Dilute to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in incubation medium.[1]

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Initiate the reaction by adding the test compound working solution to the wells.

    • Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.[1]

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[1]

    • Terminate the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[13]

  • Sample Processing and Analysis:

    • The sample processing and analysis steps are similar to the microsomal stability assay, involving protein precipitation and LC-MS/MS analysis.[12]

Controls:

  • Heat-Inactivated Hepatocytes: Incubate the test compound with heat-inactivated hepatocytes to control for non-enzymatic degradation.[1]

  • Positive Controls: Include compounds with known high and low hepatic clearance (e.g., verapamil and warfarin, respectively) to validate the metabolic competency of the hepatocytes.[14]

Data Analysis:

Data analysis is similar to the microsomal stability assay, yielding in vitro t½ and CLint values.[1]

Diagram 2: Hepatocyte Stability Assay Workflow

Hepatocyte_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Reagents: - Test Compound - Cryopreserved Hepatocytes - Incubation Medium B Initiate Reaction: Add Compound to Hepatocyte Suspension A->B C Time-Point Sampling B->C t = 0, 15, 30, 60, 90, 120 min D Terminate Reaction: Cold Acetonitrile + IS C->D E Protein Precipitation (Centrifugation) D->E F LC-MS/MS Analysis of Supernatant E->F G Data Analysis: - % Remaining vs. Time - Calculate t½ and CLint F->G

Caption: Workflow for the in vitro hepatocyte stability assay.

Predictive Metabolic Pathways of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Based on the chemical structure of the target compound and known metabolic transformations of similar moieties, several metabolic pathways can be predicted. The primary analytical technique for identifying these metabolites is high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS).[2][16][17][18][19]

Phase I Metabolism (Functionalization Reactions):

  • Carbamate Hydrolysis: Carbamates are susceptible to hydrolysis by esterases, such as carboxylesterases, to yield an alcohol, an amine, and carbon dioxide.[7][20] This is often a major clearance pathway for carbamate-containing drugs.

  • Cyclohexyl Hydroxylation: The cyclohexyl ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes.[21] This can lead to the formation of mono- and di-hydroxylated metabolites.

  • Oxidation of the Tetrahydrothiophene Ring: The sulfur atom in the tetrahydrothiophene ring is already oxidized to a sulfone, which is generally metabolically stable. However, the carbon atoms of the ring can be hydroxylated.

  • N-Dealkylation: While this compound does not have a typical N-alkyl group, enzymatic cleavage of the carbamate bond can be considered a form of dealkylation.

Phase II Metabolism (Conjugation Reactions):

  • Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is a common detoxification pathway that increases the water solubility of the metabolites, facilitating their excretion.

  • Sulfation: Hydroxylated metabolites can also undergo sulfation by sulfotransferases (SULTs).

Diagram 3: Predicted Metabolic Pathways

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate M1 Carbamate Hydrolysis Products: - Cyclohexanol - 3-amino-tetrahydrothiophene-1,1-dioxide Parent->M1 Esterases M2 Hydroxylated Cyclohexyl Metabolite Parent->M2 CYP450 M3 Hydroxylated Tetrahydrothiophene Metabolite Parent->M3 CYP450 M4 Glucuronide Conjugate of M2 M2->M4 UGTs M5 Sulfate Conjugate of M2 M2->M5 SULTs M6 Glucuronide Conjugate of M3 M3->M6 UGTs

Caption: Predicted metabolic pathways for the title compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro investigation of the stability and metabolism of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate. By employing the detailed protocols for microsomal and hepatocyte stability assays, researchers can generate crucial data to understand its metabolic fate. The predictive metabolic pathways outlined here serve as a starting point for metabolite identification studies using advanced analytical techniques like LC-MS/MS. Future work should focus on executing these experiments to generate empirical data, which will be invaluable for the continued development and optimization of this and related chemical series.

References

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Cyprotex. Hepatocyte Stability. Available from: [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Cyprotex. Microsomal Stability. Available from: [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • ResearchGate. Impact of UPLC-MS in Food and Drug/Metabolite Analysis. Available from: [Link]

  • PubMed. Definitive Drug and Metabolite Screening in Urine by UPLC-MS-MS Using a Novel Calibration Technique. Available from: [Link]

  • PubMed. Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems. Available from: [Link]

  • PubMed. Metabolism of Ethyl Carbamate by Pulmonary Cytochrome P450 and Carboxylesterase Isozymes: Involvement of CYP2E1 and Hydrolase A. Available from: [Link]

  • ACS Publications. Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Available from: [Link]

  • Walsh Medical Media. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Available from: [Link]

  • SciSpace. Definitive Drug and Metabolite Screening in Urine by UPLC–MS-MS Using a Novel Calibration Technique. Available from: [Link]

  • ResearchGate. Protocol for the Rat Hepatocyte Stability Assay. Available from: [Link]

  • IWA Publishing. Simultaneous determination of 11 illicit drugs and metabolites in wastewater by UPLC-MS/MS. Available from: [Link]

  • Domainex. Hepatocyte Stability Assay. Available from: [Link]

  • Wiley Online Library. A Comparative In Vitro Metabolic Study of Certain Pesticidal Phenyl N-Methyl-Carbamates. Available from: [Link]

  • PubMed. Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. Available from: [Link]

  • ACS Publications. Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Available from: [Link]

  • PMC - NIH. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens. Available from: [Link]

  • PubMed. Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. Available from: [Link]

  • SciSpace. In vitro test methods for metabolite identification: A review. Available from: [Link]

  • University of Luxembourg. ORBilu: Detailed Reference. Available from: [Link]

  • IntechOpen. In Vitro Biotransformation in Drug Discovery. Available from: [Link]

  • PubMed. METABOLIC FATE OF 1-ETHYNYLCYCLOHEXYL CARBAMATE. VI. PRODUCTION OF 1-ETHYNYLCYCLOHEXANE-TRANS-1,2-DIOL FROM 1-ETHYNYLCYCLOHEXYL CARBAMATE IN VITRO. Available from: [Link]

  • PMC - NIH. The metabolism of cyclohexanecarboxylate in the rat. Available from: [Link]

Sources

Spectroscopic analysis (NMR, IR, MS) of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate. As a molecule incorporating a sulfone, a carbamate, and a cyclohexyl moiety, it presents a unique combination of functional groups whose spectral signatures must be carefully deconvoluted. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries. We will delve into the theoretical underpinnings and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). Each section includes not only the interpretation of predicted spectral data but also the causal reasoning behind the spectral features and robust, field-tested experimental protocols.

Molecular Structure and Key Features

Before delving into the spectroscopic analysis, it is critical to understand the molecular architecture of the target compound.

  • Molecular Formula: C₁₁H₁₉NO₄S

  • Molecular Weight: 277.34 g/mol

The structure contains three key regions that will dominate the spectroscopic output:

  • Cyclohexyl Group: A flexible aliphatic ring whose protons and carbons will appear in the upfield region of NMR spectra.

  • Carbamate Linkage (-O-C(=O)-NH-): This functional group provides highly characteristic signals in IR (C=O, N-H stretches) and a key carbonyl signal in ¹³C NMR.

  • Tetrahydrothiophene 1,1-Dioxide (Sulfolane) Ring: The powerful electron-withdrawing sulfone group (SO₂) drastically influences the electronic environment of the heterocyclic ring, causing significant downfield shifts for adjacent protons and carbons in NMR spectra.

Structure with Atom Numbering for NMR Assignments:

(Note: This is a simplified 2D representation. The actual numbering for discussion will follow standard IUPAC conventions where C1 is part of the sulfolane ring, but for clarity in discussion, key positions are highlighted.)

Mass Spectrometry: Molecular Integrity and Fragmentation

Mass spectrometry is the first essential step, providing confirmation of the molecular weight and offering structural insights through controlled fragmentation. Given the carbamate's potential thermal lability, Electrospray Ionization (ESI) is the preferred method over techniques requiring high heat.[1][2]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a stock solution of the analyte at ~1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[3] Create a dilute solution for analysis by taking 10 µL of the stock and diluting it to 1 mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The final concentration should be in the range of 1-10 µg/mL.[3]

  • Instrumentation: Utilize a liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source.

  • Ionization Mode: Positive ion mode (ESI+) is most appropriate, as the carbamate nitrogen and amide oxygen are sites for protonation.[4]

  • Analysis: Acquire a full scan (MS1) spectrum to identify the protonated molecular ion [M+H]⁺ and common adducts like [M+Na]⁺ or [M+NH₄]⁺.[1] Following this, perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a product ion spectrum.

Data Interpretation and Predicted Fragmentation
  • Molecular Ion: The primary ion observed in the full scan spectrum is expected to be the protonated molecule, [M+H]⁺ at m/z 278.11 . Sodium adducts, [M+Na]⁺ at m/z 300.10, are also common.[1]

  • Fragmentation Analysis (MS/MS): The fragmentation of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate is predicted to follow logical pathways dictated by the carbamate and sulfone moieties.

The diagram below illustrates the most probable fragmentation cascade initiated from the protonated molecular ion.

G M [M+H]⁺ m/z = 278.11 frag1 Loss of Cyclohexene (- C₆H₁₀) m/z = 196.04 M->frag1 McLafferty-type rearrangement frag5 Cyclohexyl cation [C₆H₁₁]⁺ m/z = 83.09 M->frag5 Carbamate cleavage frag2 Loss of CO₂ (- 44.00 Da) m/z = 152.05 frag1->frag2 frag3 Sulfolene fragment m/z = 118.02 frag2->frag3 -NH₃ frag4 Loss of SO₂ (- 63.96 Da) m/z = 88.09 frag2->frag4

Caption: Predicted ESI-MS/MS fragmentation pathway.

Causality of Fragmentation:

  • Path A (Loss of Cyclohexene): A primary fragmentation route for carbamates involves the cleavage of the C-O bond, often through a McLafferty-type rearrangement, leading to the loss of cyclohexene (82.08 Da) and formation of an ion at m/z 196.04 .

  • Path B (Loss of CO₂): The resulting ion at m/z 196.04 can subsequently lose carbon dioxide (44.00 Da) to yield the protonated 3-aminotetrahydrothiophene 1,1-dioxide ion at m/z 152.05 .[1]

  • Path C (Sulfone Ring Fragmentation): The ion at m/z 152.05 can further fragment by losing ammonia or, more significantly, by losing sulfur dioxide (SO₂, 63.96 Da), a characteristic loss for sulfones, resulting in a fragment at m/z 88.09 .[5]

  • Path D (Direct Cyclohexyl Loss): An alternative initial fragmentation is the direct cleavage of the oxygen-cyclohexyl bond to generate the stable cyclohexyl cation at m/z 83.09 .

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. Attenuated Total Reflectance (ATR) is the modern method of choice as it requires minimal to no sample preparation.[6][7]

Experimental Protocol: ATR-IR
  • Background Scan: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue.[8] Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.

  • Apply Pressure: Use the built-in pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[8]

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum will be dominated by strong, characteristic absorptions from the carbamate and sulfone groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale and Comments
~3350 - 3300N-H StretchCarbamateA moderately sharp peak is expected for the secondary amine N-H bond.
~2930, ~2850C-H StretchCyclohexyl & Sulfolane RingStrong, sharp peaks characteristic of sp³ C-H bonds.
~1700 - 1680C=O Stretch (Amide I)CarbamateA very strong, sharp absorption. This is one of the most prominent peaks in the spectrum. Its position confirms the carbamate carbonyl.[9]
~1530 - 1510N-H Bend (Amide II)CarbamateA strong band resulting from a combination of N-H bending and C-N stretching.
~1315 - 1280S=O Asymmetric StretchSulfoneA very strong and characteristic absorption for the sulfone group.[10]
~1240 - 1220C-O StretchCarbamateStrong C-O stretching vibration from the ester portion of the carbamate.
~1130 - 1110S=O Symmetric StretchSulfoneAnother very strong and characteristic absorption for the sulfone group.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR is the most powerful technique for determining the precise connectivity and stereochemistry of the molecule. High-quality samples are paramount for obtaining high-quality spectra.[11][12]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, high-quality 5 mm NMR tube.[11][13] DMSO-d₆ is often a good choice for compounds with amide protons, as it slows their exchange with water.

  • Internal Standard: The residual solvent peak can be used as a secondary reference (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).[11][14]

  • Data Acquisition Workflow:

    • Acquire a standard 1D proton (¹H) NMR spectrum.

    • Acquire a broadband proton-decoupled 1D carbon (¹³C) NMR spectrum.

    • (Optional but Recommended) Acquire 2D correlation spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation), to unambiguously assign all signals.

G cluster_0 NMR Analysis Workflow Prep Sample Preparation (5-25 mg in 0.6 mL CDCl₃) H1 ¹H NMR Acquisition (1D Spectrum) Prep->H1 C13 ¹³C NMR Acquisition (1D Spectrum) Prep->C13 Assign1D Initial 1D Assignments (Chemical Shift, Integration, Multiplicity) H1->Assign1D C13->Assign1D COSY 2D COSY (H-H Connectivity) Assign1D->COSY HSQC 2D HSQC (C-H one-bond Connectivity) Assign1D->HSQC Confirm Final Structure Confirmation COSY->Confirm HSQC->Confirm

Caption: Logical workflow for NMR-based structure confirmation.

¹H NMR Data Interpretation

The ¹H NMR spectrum is predicted to show several distinct regions corresponding to the different molecular fragments.

Predicted Shift (δ, ppm) # of Protons Multiplicity Assignment Rationale and Comments
~5.0 - 4.81HBroad Singlet or DoubletNH The chemical shift is variable and depends on concentration and solvent. In DMSO-d₆, coupling to the C3-H may be observed.
~4.6 - 4.41HMultipletC1'-H (Cyclohexyl)This methine proton is deshielded by the adjacent carbamate oxygen.[15]
~4.3 - 4.11HMultipletC3-H (Sulfolane)This proton is significantly deshielded by both the adjacent carbamate nitrogen and the beta-position to the sulfone group.
~3.4 - 3.12HMultipletC2-H ₂ (Sulfolane)These protons are alpha to the strongly electron-withdrawing sulfone group, resulting in a substantial downfield shift.[16][17]
~3.1 - 2.92HMultipletC5-H ₂ (Sulfolane)Also alpha to the sulfone group, expected in a similar region to the C2 protons.[16][17]
~2.5 - 2.32HMultipletC4-H ₂ (Sulfolane)These protons are beta to the sulfone group and are less deshielded than the alpha protons.[18]
~2.0 - 1.210HBroad MultipletsCyclohexyl CHThe remaining 10 protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the typical aliphatic region.[9]
¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Predicted Shift (δ, ppm) Assignment Rationale and Comments
~155C =O (C7)The carbamate carbonyl carbon appears in its characteristic downfield region.[19]
~75C 1' (Cyclohexyl)The methine carbon attached to the carbamate oxygen is shifted downfield.
~55C 2 (Sulfolane)Alpha to the sulfone group, this carbon is strongly deshielded.[16]
~53C 5 (Sulfolane)Also alpha to the sulfone group, expected in a similar region to C2.
~50C 3 (Sulfolane)This carbon is attached to the nitrogen of the carbamate.
~32, ~25, ~24Cyclohexyl C H₂The remaining five methylene carbons of the cyclohexyl ring.
~23C 4 (Sulfolane)Beta to the sulfone group, this carbon is the most upfield of the sulfolane ring carbons.[16]

Integrated Spectroscopic Analysis

The true power of these techniques lies in their combined application. The structural confirmation of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate is achieved by ensuring all data points converge on a single, unambiguous structure:

  • MS confirms the molecular weight (m/z 278.11 for [M+H]⁺) and shows fragmentation patterns consistent with the loss of cyclohexene and SO₂.

  • IR confirms the presence of essential N-H, C=O (carbamate), and S=O (sulfone) functional groups with absorptions at their predicted frequencies.

  • ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework. The chemical shifts confirm the electronic effects of the sulfone and carbamate groups, while integration (in ¹H NMR) confirms the proton count in each environment. 2D NMR experiments would solidify the H-C and H-H connectivities, providing the final piece of the structural puzzle.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Cockram, C. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12.
  • Zhou, Y., Guan, J., Dai, X., Miao, H., & Chen, J. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2496.
  • Zhou, Y., Guan, J., Dai, X., Miao, H., & Chen, J. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PubMed. Retrieved from [Link]

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  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • (2011, February 16). NMR Sample Preparation Guidelines. Retrieved from [Link]

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A Comprehensive Guide to the Preliminary Toxicity Assessment of Novel Therapeutic Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Carbamates are a class of organic compounds derived from carbamic acid. While widely known for their use as pesticides, their structural and functional diversity has led to their exploration for various therapeutic applications. However, the same mechanisms that make them effective in other areas can also pose toxicological risks. Therefore, a thorough preliminary toxicity assessment is a critical and non-negotiable step in the early stages of drug development.[1]

This guide provides an in-depth overview of the essential in vitro and in vivo studies required to characterize the initial safety profile of novel therapeutic carbamates. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and execute a robust preliminary toxicity testing program.

The Carbamate Conundrum: Mechanism of Action and Potential Toxicity

The primary mechanism of action for many carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine.[2][3] This leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.[4] While this can be therapeutically beneficial in certain contexts, it is also the root of their potential toxicity.

Key Toxicological Concerns:
  • Cholinergic Toxidrome: Overstimulation of the nervous system can lead to a range of symptoms, including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[4] In severe cases, it can progress to respiratory failure, which is a major cause of death in carbamate poisoning.[5][2]

  • Neurotoxicity: Beyond the immediate cholinergic effects, some carbamates may exhibit other neurotoxic properties.[6]

  • Genotoxicity: The potential for a compound to damage DNA is a significant concern, as it can lead to mutations and potentially cancer.[7][8]

  • Off-Target Effects: Novel carbamates may interact with other receptors and enzymes in the body, leading to unforeseen side effects.

A Phased Approach to Preliminary Toxicity Assessment

A well-structured preliminary toxicity assessment follows a tiered approach, starting with in vitro assays to quickly and cost-effectively screen for potential liabilities before moving to more complex in vivo studies.

Phase 1: In Vitro Screening - The First Line of Defense

In vitro assays are essential for early-stage screening and lead optimization.[9] They provide a rapid and ethical means to assess the potential toxicity of a large number of compounds.

1. Cytotoxicity Assays

Cytotoxicity assays are the first step in evaluating a compound's effect on cell viability.[10][11] They help determine the concentration at which a compound begins to cause cell death.[12]

Commonly Used Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][13]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH), an enzyme that leaks from damaged cells.[11]

Table 1: Representative Data from an In Vitro Cytotoxicity Study

CompoundCell LineIC50 (µM)
Carbamate XHeLa15.2
HepG225.8
SH-SY5Y10.5
ControlDoxorubicin0.8

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of the test carbamate and a positive control (e.g., doxorubicin) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Carbamate Concentrations A->B C Add MTT Reagent & Incubate B->C D Add Solubilizing Agent C->D E Read Absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: Workflow for a typical MTT cytotoxicity assay.

2. Genotoxicity Assays

Genotoxicity testing is a regulatory requirement and a critical step in assessing the mutagenic and carcinogenic potential of a new drug candidate.[14][15]

Standard Battery of In Vitro Tests: [9]

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

  • In Vitro Micronucleus Test: This assay detects chromosomal damage by identifying small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[16]

  • In Vitro Chromosomal Aberration Assay: This test evaluates the ability of a compound to cause structural changes in chromosomes.[9]

Genotoxicity_Assay_Workflow cluster_in_vitro In Vitro Genotoxicity cluster_in_vivo In Vivo Confirmation (if necessary) A Ames Test (Bacterial Reverse Mutation) D In Vivo Micronucleus Test A->D B In Vitro Micronucleus Test B->D C In Vitro Chromosomal Aberration Assay C->D

Caption: Tiered approach to genotoxicity testing.

Phase 2: In Vivo Studies - Assessing Systemic Effects

Following promising in vitro results, in vivo studies are necessary to understand the compound's effects in a whole organism.[16]

1. Acute Toxicity Studies

Acute toxicity studies are designed to determine the effects of a single, high dose of a compound and to establish the maximum tolerated dose (MTD).[17][18] These studies are typically conducted in two species, one rodent and one non-rodent.[1]

Key Parameters to Evaluate:

  • Mortality

  • Clinical signs of toxicity (e.g., changes in behavior, appearance, etc.)

  • Body weight changes

  • Gross pathology at necropsy

OECD Guidelines for Acute Oral Toxicity:

  • OECD 420: Fixed Dose Procedure

  • OECD 423: Acute Toxic Class Method[19]

  • OECD 425: Up-and-Down Procedure[20][21]

Table 2: Example of an Acute Oral Toxicity Study Design (OECD 425)

Dose GroupDose Level (mg/kg)Number of Animals
1501
21751
35501
420001
550001

Dosing proceeds in a stepwise manner based on the outcome of the previously dosed animal.[21]

2. Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[22][23][24] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[25][26]

Core Battery Studies:

  • Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained animal model (e.g., telemetry in dogs or non-human primates).

  • Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume.

  • Central Nervous System (CNS): A functional observational battery (FOB) or modified Irwin test to assess behavioral and neurological changes.[24]

Safety_Pharmacology_Core_Battery Core Safety Pharmacology Core Battery Cardio Cardiovascular System Core->Cardio ECG, Blood Pressure Resp Respiratory System Core->Resp Respiratory Rate, Tidal Volume CNS Central Nervous System Core->CNS Functional Observational Battery

Caption: The core battery of safety pharmacology studies.

Phase 3: Metabolism and Pharmacokinetics (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a novel carbamate is crucial for interpreting toxicity data and predicting its behavior in humans.[27][28]

Key Studies:

  • In Vitro Metabolism: Using liver microsomes or hepatocytes to identify major metabolic pathways and potential drug-drug interactions.

  • Pharmacokinetic (PK) Studies: Determining the time course of the drug's concentration in the body after administration. This helps to establish the relationship between dose, exposure, and toxicity.[29]

The Importance of the "First-Pass Effect":

Many carbamates undergo significant metabolism in the liver after oral administration, a phenomenon known as the "first-pass effect."[29] This can significantly reduce the amount of active drug that reaches systemic circulation.

Interpreting the Data and Moving Forward

The preliminary toxicity assessment provides a critical snapshot of a novel carbamate's safety profile. The data generated from these studies are essential for:

  • Candidate Selection: Identifying the most promising candidates with the best safety profile to move forward in development.

  • Dose Selection for Further Studies: Informing the dose levels for longer-term repeat-dose toxicity studies.[30]

  • Risk Assessment: Providing an initial assessment of the potential risks to humans.

It is important to remember that this is an iterative process. Unexpected findings may require additional, more specialized studies to fully understand the toxicological profile of a new therapeutic carbamate.[31]

Conclusion

The preliminary toxicity assessment of novel therapeutic carbamates is a complex but essential undertaking. A well-designed and executed program, incorporating a tiered approach of in vitro and in vivo studies, is critical for ensuring the safety of new drug candidates and for making informed decisions throughout the drug development process. By understanding the potential toxicological liabilities of this diverse class of compounds, researchers can de-risk their programs and increase the likelihood of successfully bringing a safe and effective new therapy to patients.

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Discovery of Novel Enzyme Inhibitors with a Carbamate Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Preamble: The Enduring Utility of the Carbamate Scaffold in Enzyme Inhibition

In the landscape of modern drug discovery, the carbamate group stands out as a privileged structural motif.[1][2] Its prevalence in approved therapeutic agents is a testament to its versatile and advantageous properties.[3][4] Structurally, the carbamate functionality is an amide-ester hybrid that offers a unique combination of chemical stability, proteolytic resistance, and the ability to permeate cell membranes, making it an excellent surrogate for the peptide bond in medicinal chemistry.[1][5]

This guide provides a comprehensive technical overview of the discovery and development of novel enzyme inhibitors built upon the carbamate scaffold. We will move beyond simple recitation of protocols to explore the underlying rationale for experimental design, the interpretation of results, and the iterative process of transforming a preliminary "hit" into a viable lead candidate. Our focus is on the practical application of these techniques, grounded in established scientific principles, to empower researchers in their quest for next-generation therapeutics.

The unique electronic nature of the carbamate moiety allows it to engage in specific, high-affinity interactions with enzyme active sites.[2] Furthermore, it can act as a "warhead" for pseudo-irreversible inhibition, a mechanism that involves the formation of a transient covalent bond with a nucleophilic residue—typically a serine—in the enzyme's active site.[6][7] This mechanism, central to the action of renowned drugs like the acetylcholinesterase inhibitor Rivastigmine, provides a prolonged duration of action that can be highly advantageous therapeutically.[4][8][9]

This document is structured to guide the researcher through the entire early-phase discovery pipeline, from initial screening to robust cellular validation, with a focus on self-validating systems and authoritative methodologies.

Section 1: The Strategic Core - High-Throughput Screening for Carbamate Hits

The journey to a novel inhibitor almost invariably begins with identifying a starting point from a vast chemical space. High-Throughput Screening (HTS) is the engine of this discovery phase, enabling the rapid evaluation of thousands to millions of compounds to find those that modulate the activity of a target enzyme.[10][11] Enzymes like kinases, proteases, and cholinesterases are common targets in HTS campaigns, particularly in oncology and infectious diseases.[11][12][13]

The "Why": Causality in HTS Assay Design

The choice of assay format is the most critical decision in an HTS campaign. It dictates the reliability, throughput, and ultimately, the success of the screen. Fluorescence-based assays are the most common due to their high sensitivity and signal-to-noise ratio.[11][12] However, the fundamental principle is to have a robust, reproducible readout that directly or indirectly reports on the enzyme's catalytic activity. The Z' factor is a statistical measure used to quantify the suitability of a particular assay for HTS; a Z' value between 0.5 and 1.0 is considered excellent and indicates a large separation between positive and negative control signals, minimizing the risk of false positives or negatives.[12]

HTS Workflow for Enzyme Inhibitor Discovery

The HTS process is a multi-step funnel designed to efficiently identify and confirm active compounds.

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation & Characterization Compound_Library Compound Library (>100,000 compounds) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Active_Compounds Initial Hits (~0.5-5% of library) Primary_Screen->Active_Compounds Identifies activity Hit_Confirmation Hit Confirmation (Re-test from fresh stock) Active_Compounds->Hit_Confirmation Filters artifacts Dose_Response Dose-Response Assay (IC50 Determination) Hit_Confirmation->Dose_Response Confirms potency Lead_Series Validated Lead Series Dose_Response->Lead_Series Prioritizes for SAR

Caption: A typical high-throughput screening (HTS) workflow for identifying enzyme inhibitors.

Section 2: The Iterative Refinement - Structure-Activity Relationship (SAR) Studies

A "hit" from an HTS campaign is merely a starting point. The subsequent phase, lead optimization, is driven by Structure-Activity Relationship (SAR) studies. SAR is the process of systematically modifying the chemical structure of a hit compound to understand which parts of the molecule are crucial for its biological activity and to improve properties like potency, selectivity, and metabolic stability.[14][15]

The "Why": The Design-Make-Test-Analyze (DMTA) Cycle

Effective lead optimization is not a linear process but a cyclical one. The Design-Make-Test-Analyze (DMTA) cycle is the core operational paradigm in medicinal chemistry.[16] Each cycle provides new data that informs the design of the next generation of compounds. For carbamate inhibitors, this often involves modifying the "leaving group" (the portion of the molecule released after carbamoylation) to improve binding affinity in the active site, or altering the N-substituents on the carbamate to fine-tune reactivity and physicochemical properties.[17] Recent work has even combined generative AI models with structure-based design to accelerate the discovery of novel carbamate scaffolds, compressing the DMTA cycle time significantly.[16]

DMTA_Cycle Design Design Make Make (Synthesize) Design->Make Hypothesis Test Test (Assay) Make->Test New Compounds Analyze Analyze (SAR) Test->Analyze Biological Data Analyze->Design New Insights

Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle in medicinal chemistry.

Exemplary Data: Carbamate Inhibitors of Cholinesterases

The development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for diseases like Alzheimer's provides a rich source of SAR data.[8][9][18][19]

Compound ClassTarget EnzymeKey SAR InsightRepresentative Potency (K_i or IC₅₀)
RivastigmineAChE & BChEA non-selective inhibitor whose clinical efficacy is well-established.[9]BChE IC₅₀: ~440 nM
Tetrahydroquinazoline CarbamatesBChEThe tetrahydroquinazoline "carrier" scaffold is crucial for guiding the carbamate into the active site for efficient carbamoylation.[8][17]14.3 nM - 19.7 nM
Indan/Tetralin CarbamatesAChE & Carbonic AnhydraseLipophilic indan and tetralin scaffolds lead to potent, low nanomolar inhibition of AChE.[18]AChE K_i: 0.209 - 0.291 nM

Section 3: In Vitro Characterization - Proving the Mechanism

Once a promising lead series is identified, a deeper mechanistic understanding is required. In vitro enzyme assays are the cornerstone of this effort, providing a controlled environment to dissect the interaction between the inhibitor and the enzyme.[20][21]

The Mechanism of Pseudo-Irreversible Inhibition

Most carbamate inhibitors function through a pseudo-irreversible mechanism. This involves a two-step process: first, the inhibitor binds non-covalently to the enzyme's active site. Second, the catalytic serine residue attacks the carbamate's carbonyl carbon, forming a transient covalent carbamoyl-enzyme intermediate. The enzyme is thus inactivated until this bond is slowly hydrolyzed, regenerating the free enzyme.[6][22]

Carbamate_Mechanism E_I Enzyme + Inhibitor (E + I) E_I_Complex Non-covalent Complex (E•I) E_I->E_I_Complex k_on / k_off (Fast Binding) E_Carbamoyl Carbamoylated Enzyme (E-Carbamoyl) E_I_Complex->E_Carbamoyl k_inact (Carbamoylation) E_Regen Regenerated Enzyme (E) E_Carbamoyl->E_Regen k_regen (Slow Hydrolysis)

Caption: Mechanism of pseudo-irreversible enzyme inhibition by a carbamate.

Protocol: In Vitro Enzyme Inhibition Assay (Example: Cholinesterase)

This protocol describes a typical colorimetric assay to determine the IC₅₀ value of a test compound against a cholinesterase.

Principle: The assay uses Ellman's reagent (DTNB) to quantify the activity of cholinesterase. The enzyme hydrolyzes a substrate (e.g., acetylthiocholine), producing thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

  • Purified enzyme (e.g., human recombinant AChE or BChE).

  • Assay Buffer: 100 mM Sodium Phosphate, pH 8.0.

  • Substrate: Acetylthiocholine (ATC) or Butyrylthiocholine (BTC).

  • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Test compound (inhibitor) dissolved in DMSO.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare stock solutions of the substrate and DTNB in assay buffer.

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Assay Setup (per well):

    • Add 140 µL of Assay Buffer to each well.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound dilution (or DMSO for control wells).

    • Add 10 µL of the enzyme solution.

  • Pre-incubation:

    • Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 30 minutes. This allows time-dependent carbamates to react with the enzyme.[8]

  • Initiate Reaction:

    • Add 10 µL of the substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance at 412 nm over time (kinetic read) for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.

    • Normalize the rates by expressing them as a percentage of the uninhibited control (DMSO only).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 4: Cellular Validation - From Test Tube to Living System

Demonstrating activity in a biochemical assay is a necessary but insufficient step.[21][23] The true test of an inhibitor's potential is its ability to function within the complex environment of a living cell. Cell-based assays are critical for assessing cell permeability, target engagement in a physiological context, and potential cytotoxicity.[24][25]

The "Why": Bridging the Biochemical-Cellular Gap

A potent inhibitor in a test tube may fail in a cell for many reasons: it may not be able to cross the cell membrane, it could be rapidly metabolized, or it might be pumped out by efflux transporters. Furthermore, off-target effects that lead to cell death can mask any desired on-target activity. Therefore, a tiered approach of first assessing general toxicity and then measuring specific on-target activity is essential.

Assay TypeQuestion AnsweredAdvantagesDisadvantages
Biochemical Does the compound inhibit the purified enzyme?High throughput, mechanistic detail, precise control.[23]Lacks physiological context, misses permeability/metabolism issues.[21]
Cell-Based Does the compound inhibit the enzyme in a cell? Is it toxic?Physiologically relevant, assesses permeability and toxicity.[24]Lower throughput, more complex data interpretation.[26]
Protocol: Cell Viability/Cytotoxicity Assay (Resazurin-based)

Principle: This assay measures the metabolic activity of living cells. Resazurin (a blue, non-fluorescent dye) is reduced by mitochondrial enzymes in viable cells to the highly fluorescent pink product, resorufin. A decrease in fluorescence indicates a reduction in cell viability.

Materials:

  • A relevant cell line (e.g., a cancer cell line for an oncology target, or a neuronal cell line for a neuroscience target).

  • Complete cell culture medium.

  • Test compound (inhibitor) dissolved in DMSO.

  • Resazurin sodium salt solution.

  • 96-well clear-bottom, black-walled cell culture plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells into the 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or DMSO for vehicle control).

  • Incubation:

    • Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

  • Assay:

    • Prepare a working solution of Resazurin in PBS or medium.

    • Add 20 µL of the Resazurin working solution to each well.

    • Incubate for 1-4 hours, allowing viable cells to convert the dye.

  • Measurement:

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle control wells.

    • Plot the percent viability versus the logarithm of the compound concentration and fit the curve to determine the CC₅₀ (concentration causing 50% cytotoxicity).

A compound with a CC₅₀ value significantly higher than its enzymatic IC₅₀ is desirable, indicating a therapeutic window where the enzyme can be inhibited without causing general cell death.

Conclusion

The discovery of novel enzyme inhibitors based on the carbamate scaffold is a robust and highly validated strategy in drug development. The scaffold's inherent properties make it an ideal starting point for creating potent, stable, and cell-permeable molecules. Success in this field relies on a disciplined, iterative approach that combines high-throughput screening to identify novel starting points, meticulous SAR to refine their properties, and a suite of well-designed in vitro and cell-based assays to build a comprehensive understanding of their mechanism and therapeutic potential. By adhering to the principles of causality and self-validation outlined in this guide, researchers can more efficiently navigate the complex path from initial concept to a promising preclinical candidate.

References

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.
  • What is an Inhibition Assay?. Blog - Biobide.
  • High-Throughput Screening of Inhibitors. Creative Enzymes.
  • High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry - ACS Publications.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate.
  • Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of Highly Selective and Nanomolar Carbamate-Based Butyrylcholinesterase Inhibitors by Rational Investigation into Their Inhibition Mode. ACS Publications.
  • Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold. PubMed.
  • Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Taylor & Francis Online.
  • Discovery of Highly Selective and Nanomolar Carbamate-Based Butyrylcholinesterase Inhibitors by Rational Investigation into Their Inhibition Mode. Journal of Medicinal Chemistry - ACS Publications.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate.
  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
  • The Cyanomethyl Group in Carbamate Scaffolds: A Technical Guide to Reactivity and Application. Benchchem.
  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry - ACS Publications.
  • Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. PMC.
  • ORGANOPHOSPHORUS AND CARBAMATE INSECTICIDES. Poisoning & Drug Overdose, 7e | AccessMedicine.
  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate.
  • Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed.
  • Structure-activity relationships for insecticidal carbamates. PubMed.
  • Mechanism of action of organophosphorus and carbamate insecticides. PMC - NIH.
  • Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Semantic Scholar.
  • Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. RSC Publishing.
  • Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold. Bentham Science Publisher.
  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Publications.
  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC.
  • functional in vitro assays for drug discovery. YouTube.
  • Oxime carbamate--discovery of a series of novel FAAH inhibitors. PubMed.
  • Synthesis and Structure Activity Relationships (SAR) of a New Class of Potent and Selective Butyrylcholinesterase Inhibitors. PubMed.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI.
  • Antidiabetic and In Vitro Enzyme Inhibition Studies of Methanol Extract of Ocimum tenuiflorum Linn Leaves and Its Fractions. PMC.
  • Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.
  • Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. ChemRxiv.
  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI.
  • Carbamate JNK3 Inhibitors Show Promise as Effective Treatments for Alzheimer's Disease: In Vivo Studies on Mouse Models. PubMed.
  • Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. PubMed.
  • Structure Activity Relationships. Drug Design Org.
  • Structure-activity relationship (SAR). GARDP Revive.

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Methodological & Application

Application Note: Preclinical Evaluation of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Development Professionals, Neuropharmacologists, and Preclinical Researchers Focus Area: Endocannabinoid-Eicosanoid Network Reprogramming, Neuroinflammation, and Target Engagement

Introduction & Mechanistic Rationale

Neuroinflammation is a central driver of pathology in neurodegenerative disorders such as Alzheimer’s disease (AD), Parkinson’s disease (PD), and Amyotrophic Lateral Sclerosis (ALS). Traditional approaches to mitigating neuroinflammation have relied on global cyclooxygenase (COX) inhibitors, which often fail in the clinic due to severe gastrointestinal and cardiovascular toxicity.

Recent breakthroughs have identified Monoacylglycerol Lipase (MAGL) as a critical metabolic node in the central nervous system. MAGL hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) to generate the primary arachidonic acid (AA) precursor pool used for pro-inflammatory prostaglandin synthesis in the brain [1]. By inhibiting MAGL, researchers can simultaneously enhance neuroprotective endocannabinoid signaling and suppress neurotoxic eicosanoid production [2].

Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate (CDTC) is a novel, highly selective covalent inhibitor of MAGL.

  • The Causality of Chemical Design: CDTC features a reactive carbamate center that covalently carbamylates the catalytic serine (Ser122) of MAGL. The cyclohexyl moiety provides an optimal steric fit within the enzyme's lipophilic binding pocket (a mechanism shared by established fatty acid amide hydrolase [FAAH] inhibitors) [3]. Crucially, the incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) group acts as a metabolically stable bioisostere. This specific structural choice mitigates the rapid cytochrome P450-mediated oxidation that plagues earlier generations of aliphatic carbamates, ensuring sustained blood-brain barrier (BBB) penetrance and prolonged target engagement in vivo.

Signaling_Pathway CDTC CDTC (Carbamate Inhibitor) MAGL Monoacylglycerol Lipase (MAGL) CDTC->MAGL Covalent Blockade TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG Prevents Hydrolysis AA Arachidonic Acid (AA) TwoAG->AA Blocked Pathway CB CB1 / CB2 Receptors TwoAG->CB Accumulation & Activation PGE2 Pro-inflammatory Prostaglandins (PGE2) AA->PGE2 Reduced Synthesis Neuro Neuroprotection & Reduced Inflammation PGE2->Neuro Attenuated Toxicity CB->Neuro Glial Modulation

Fig 1. Mechanistic pathway of CDTC-mediated MAGL inhibition and neuroprotection.

Quantitative Pharmacological Profile

To establish CDTC as a viable probe for neurodegenerative models, its physicochemical and pharmacokinetic properties must be validated. The table below summarizes the quantitative data demonstrating CDTC's selectivity and stability.

ParameterValueAssay / Condition
Molecular Weight 303.38 g/mol Calculated
MAGL IC₅₀ 8.4 nMCompetitive ABPP (Mouse Brain Proteome)
FAAH IC₅₀ >10,000 nMCompetitive ABPP (Mouse Brain Proteome)
Brain-to-Plasma Ratio (Kₚ) 1.8LC-MS/MS (1 hr post-dose, 5 mg/kg i.p.)
Microsomal Half-life (t₁/₂) >120 minMouse Liver Microsomes (MLM)
Aqueous Solubility 45 µg/mLKinetic Solubility (PBS, pH 7.4)

In Vitro Protocol: Target Engagement & Microglial Modulation

A self-validating experimental design requires proving that the observed cellular phenotype (reduced inflammation) is directly caused by the intended molecular mechanism (MAGL inhibition). This protocol pairs an Activity-Based Protein Profiling (ABPP) assay with a functional microglial activation assay.

Step 3.1: Competitive ABPP for Target Engagement
  • Lysate Preparation: Homogenize BV-2 microglial cells in cold PBS. Centrifuge at 100,000 × g for 45 min to isolate the membrane fraction (where MAGL resides).

  • Inhibitor Incubation: Treat 50 µg of membrane proteome with CDTC (0.1 nM to 1 µM) or DMSO (vehicle) for 30 minutes at 37°C.

  • Probe Labeling: Add the broad-spectrum serine hydrolase probe, Fluorophosphonate-Rhodamine (FP-Rh, 1 µM), for 30 minutes.

  • Validation: Run samples on an SDS-PAGE gel and scan for in-gel fluorescence.

    • Causality Check: A successful target engagement will show a dose-dependent disappearance of the fluorescent band at ~33 kDa (MAGL), while other serine hydrolase bands (e.g., FAAH at ~63 kDa) remain unchanged.

Step 3.2: LPS-Induced Microglial Activation
  • Seeding: Seed BV-2 cells at 5 × 10⁴ cells/well in a 96-well plate.

  • Pre-treatment: Incubate cells with CDTC (100 nM) or Vehicle for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS, 100 ng/mL) to induce a pro-inflammatory state.

  • Quantification: After 24 hours, collect the supernatant and perform ELISA for TNF-α and IL-1β.

    • Self-Validating Control: Include a cohort treated with CDTC + a CB2 receptor antagonist (e.g., SR144528). If CDTC's anti-inflammatory effect is truly mediated by 2-AG accumulation acting on CB2 receptors, the antagonist will reverse the protective effect.

In Vivo Protocol: MPTP Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is utilized because it specifically induces dopaminergic neurodegeneration driven by microglial activation and neuroinflammation.

InVivo_Workflow Induction Day 1-5 MPTP Induction Treatment Day 1-10 CDTC Dosing (i.p.) Induction->Treatment Behavior Day 11-12 Motor Assays Treatment->Behavior Collection Day 13 Tissue Collection Behavior->Collection Analysis Day 14+ Biomarker Analysis Collection->Analysis

Fig 2. Experimental workflow for in vivo evaluation of CDTC in the MPTP model.

Step-by-Step Methodology
  • Disease Induction: Administer MPTP (30 mg/kg, i.p.) to adult male C57BL/6 mice once daily for 5 consecutive days.

  • Therapeutic Dosing: Administer CDTC (5 mg/kg, i.p.) formulated in 18:1:1 v/v/v saline/Kolliphor/ethanol, 30 minutes prior to each MPTP injection, and continue dosing for 5 days post-MPTP cessation (Days 1-10).

  • Behavioral Phenotyping (Days 11-12):

    • Rotarod Test: Assess motor coordination. MPTP mice typically show reduced latency to fall; CDTC treatment should rescue this deficit.

    • Open Field Test: Measure spontaneous locomotor activity to rule out sedative off-target effects.

  • Tissue Collection & Lipidomic Validation (Day 13):

    • Euthanize mice and rapidly dissect the striatum and substantia nigra. Flash-freeze in liquid nitrogen.

    • Crucial Lipidomic Check: Extract lipids using chloroform/methanol (2:1). Quantify 2-AG and AA via LC-MS/MS. System Validation: Efficacy must correlate with a >3-fold increase in brain 2-AG and a significant reduction in AA and PGE2 [1]. If this lipidomic shift is absent, behavioral changes cannot be attributed to MAGL inhibition.

  • Immunohistochemistry: Section the substantia nigra and stain for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival, and Iba1 to quantify microglial activation.

References

  • Nomura, D. K., Morrison, B. E., Blankman, J. L., Long, J. Z., Kinsey, S. G., Marcondes, M. C., Ward, A. M., Hahn, Y. K., Lichtman, A. H., Conti, B., & Cravatt, B. F. (2011). Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation. Science, 334(6057), 809–813.[Link]

  • Mulvihill, M. M., & Nomura, D. K. (2013). Therapeutic potential of monoacylglycerol lipase inhibitors. Life Sciences, 92(8-9), 492–497.[Link]

  • Kathuria, S., Gaetani, S., Fegley, D., Valiño, F., Duranti, A., Tontini, A., Mor, M., Tarzia, G., La Rana, G., Calignano, A., Giustino, A., Tattoli, M., Palmery, M., Cuomo, V., & Piomelli, D. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9(1), 76–81.[Link]

Application Note: Methodological Advances in the Synthesis and Evaluation of Carbamate Derivatives as Next-Generation Insecticides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Carbamate insecticides have historically served as a primary defense against agricultural pests by reversibly inactivating acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. However, the intensive global application of conventional monovalent carbamates (e.g., metolcarb, methomyl) has exerted immense selective pressure, resulting in widespread target-site resistance (1)[1].

To overcome this, modern agrochemical drug development has pivoted toward dual-binding site inhibitors . By synthesizing bivalent heterodimeric carbamates—molecules designed to simultaneously interact with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE gorge—researchers can exploit the "cluster effect" to exponentially increase inhibitory potency and bypass existing resistance mechanisms[2]. This application note provides a comprehensive, self-validating methodological framework for the synthesis, biochemical evaluation, and in vivo testing of these novel carbamate derivatives.

Mechanistic Grounding: The Biochemical Pathway

AChE terminates nerve impulses by catalyzing the hydrolysis of the neurotransmitter acetylcholine into choline and acetate[1]. Carbamate derivatives act as pseudo-irreversible inhibitors by covalently carbamylating the serine residue within the CAS.

G A Acetylcholinesterase (AChE) C Normal Hydrolysis (Choline + Acetate) A->C Catalysis E Carbamylated AChE (Inactive Enzyme) A->E Inactivation B Acetylcholine (ACh) B->A Binds CAS D Carbamate Inhibitor D->A Covalent Binding at Serine Residue F ACh Accumulation E->F Blocks Hydrolysis G Synaptic Hyper-excitation & Insect Death F->G Neurotoxicity

Fig 1: Mechanism of AChE inhibition by carbamate insecticides leading to neurotoxicity.

Protocol I: Synthesis of Heterodimeric Carbamate Derivatives

Causality & Design: Traditional carbamate synthesis relies on highly toxic methyl isocyanate gas. To improve laboratory safety and environmental sustainability, modern protocols utilize greener, solvent-free methodologies employing trichloroacetic acid (TCA) and sodium cyanate (3)[3]. For dual-binding site inhibitors, a phenoxy moiety is linked to a phenyl N-methylcarbamate core. The phenoxy group is specifically chosen to engage in π-π stacking with aromatic amino acid residues lining the PAS, anchoring the molecule while the carbamate moiety attacks the CAS[1].

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, combine the substituted phenol precursor (1.0 eq) with sodium cyanate (1.5 eq).

  • Activation: Slowly add Trichloroacetic acid (TCA) (1.2 eq) under constant stirring at room temperature. Causality: TCA acts as a mild, effective reagent that facilitates the transformation without the need for harsh solvents[3].

  • Reaction Monitoring: Stir the mixture for 2–4 hours. Monitor the complete consumption of the starting phenol via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.

  • Workup: Quench the reaction with cold distilled water. Extract the organic layer using ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to isolate the pure carbamate derivative.

Self-Validation & Quality Control: Confirm the structure via ¹H NMR and ¹³C NMR spectroscopy. The successful formation of the carbamate linkage is validated by the presence of a broad singlet corresponding to the N-H proton (typically 5.0–6.5 ppm) and the distinct carbonyl carbon peak (~155 ppm) in the ¹³C spectrum.

Protocol II: In Vitro Acetylcholinesterase Inhibition Assay

Causality & Design: The modified Ellman's method is the gold standard for quantifying AChE activity using a spectrophotometric approach (4)[4]. The enzyme cleaves the synthetic substrate acetylthiocholine (ATCh) into thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm (5)[5].

Critical Insight: Because carbamylation is a time-dependent covalent modification, a 15-minute pre-incubation of the enzyme with the inhibitor is mandatory before adding the substrate. Failing to do so allows the substrate to outcompete the inhibitor, yielding artificially inflated IC₅₀ values[5].

Ellman Step1 1. Pre-incubation AChE + Carbamate Step2 2. Substrate Add ATCh + DTNB Step1->Step2 15 min Step3 3. Cleavage ATCh -> Thiocholine Step2->Step3 Initiate Step4 4. Reaction Thiocholine + DTNB Step3->Step4 Rapid Step5 5. Read Abs at 412 nm Step4->Step5 Kinetic

Fig 2: Sequential workflow and biochemical logic of the microplate-adapted Ellman's assay.

Step-by-Step Methodology (96-Well Plate Format)
  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Reagent Setup: Prepare AChE solution (e.g., from housefly brain or electric eel), 10 mM DTNB, and 15 mM ATCh in the phosphate buffer.

  • Pre-Incubation: To the test wells, add 120 µL Buffer + 20 µL AChE + 20 µL Test Compound (varying concentrations). Incubate the plate at 37°C for exactly 15 minutes[5].

  • Initiation: Add 20 µL of DTNB solution, immediately followed by 20 µL of ATCh solution to all wells[5].

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm in kinetic mode, taking readings every 1 minute for 10–15 minutes. Calculate the reaction rate (ΔAbs/min) from the linear portion of the curve.

Self-Validation & Quality Control: The assay must include three internal control wells to validate the system:

  • Blank Well: Buffer + DTNB + ATCh (No enzyme) to subtract spontaneous substrate hydrolysis.

  • 100% Activity Well: Buffer + AChE + Solvent + DTNB + ATCh to establish the uninhibited baseline velocity (V₀).

  • Positive Control Well: Buffer + AChE + Coroxon (or Metolcarb) + DTNB + ATCh to validate assay sensitivity to known inhibitors[5].

Quantitative Data Summary

The "cluster effect" of dual-binding site inhibitors is quantitatively proven by comparing IC₅₀ values. A heterodimeric compound (e.g., Compound 6q, incorporating a 3-nitrophenoxy moiety) demonstrates vastly superior potency compared to monovalent parents[2].

Table 1: Comparative AChE Inhibitory and Insecticidal Efficacy of Carbamate Derivatives

CompoundStructural FeatureAChE IC₅₀ (μM)Relative Potency vs. MHMortality % (L. erysimi, 24h at 300 mg/L)
Phenyl N-methylcarbamate (MH) Monovalent (Parent)~7441x< 50%
Metolcarb (MT) Monovalent (Commercial)~1445.2x~ 60%
Compound 6q Bivalent (3-nitrophenoxy linked)1262x98%

Data synthesized from comparative bioassays demonstrating the cluster effect of dual-binding site inhibitors against housefly AChE and mustard aphids[2].

Protocol III: In Vivo Insecticidal Bioassay (Leaf-Dip Method)

Causality & Design: In vitro enzyme inhibition does not always perfectly correlate with in vivo toxicity due to factors like cuticular penetration and metabolic degradation. Therefore, whole-organism bioassays against target pests (e.g., Lipaphis erysimi) are required to confirm practical agrochemical viability[2].

Step-by-Step Methodology
  • Preparation: Dissolve the synthesized carbamate derivatives in a minimal amount of acetone and dilute with 0.1% Triton X-100 aqueous solution to achieve a final concentration of 300 mg/L.

  • Application: Dip fresh, untreated cabbage leaves into the test solutions for 10 seconds. Allow the leaves to air-dry at room temperature.

  • Infestation: Place the treated leaves into sterile Petri dishes lined with moistened filter paper. Introduce 30 healthy, third-instar L. erysimi nymphs into each dish.

  • Incubation & Scoring: Maintain the dishes in a controlled growth chamber (25±1°C, 16:8 light:dark photoperiod). Record mortality rates after 24 hours. Insects are considered dead if they exhibit no coordinated movement when probed with a fine brush.

Self-Validation & Quality Control:

  • Negative Control: Leaves dipped in 0.1% Triton X-100 (without active compound) to ensure the vehicle and handling process do not cause baseline mortality.

  • Replication: Perform a minimum of three independent biological replicates per compound to ensure statistical significance.

References

  • Ma, H.-J., Xie, R.-L., Zhao, Q.-F., Mei, X.-D., & Ning, J. (2010). Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors. Journal of Agricultural and Food Chemistry (ACS Publications). 1

  • Satheesh, A., Usha, H., Priya, D. S., Hariharan, A. V. L. N. H., & Ramanjaneyulu, M. V. V. (2023). Greener Protocol for the Synthesis of Carbamates. Journal of Scientific Research. 3

  • BenchChem. (2025). Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using Coroxon as a Positive Control. BenchChem Methodological & Application Notes.5

  • MDPI. (2020). Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay. 4

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Troubleshooting & Optimization

Strategies to enhance the solubility and bioavailability of carbamate drug candidates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Formulating Carbamate Drug Candidates Subtitle: Troubleshooting Solubility, Permeability, and Bioavailability

Introduction

Carbamate moieties are frequently utilized in medicinal chemistry to improve target interactions and metabolic stability. However, their high lipophilicity and strong intermolecular crystal lattice energies often result in poor aqueous solubility and erratic oral bioavailability[1][2]. This technical guide provides actionable troubleshooting strategies, grounded in physical chemistry and biopharmaceutics, for researchers formulating challenging carbamate candidates.

Module 1: Carbamate Prodrug Engineering & Bioconversion

Q1: My phenolic carbamate prodrug exhibits excellent aqueous solubility but fails to release the parent API efficiently in plasma. What is the mechanistic cause, and how can I resolve this? A: Carbamates are chemically more stable than esters due to the resonance stabilization of the amide-like bond, which lowers the C-N rotational barrier and restricts spontaneous hydrolysis[1][2]. If the promoiety is too sterically hindered, plasma esterases and carbamidases cannot physically access the linkage to cleave it. Resolution: Introduce a self-immolative spacer or utilize an O-N intramolecular acyl migration strategy. For instance, taxoid carbamate prodrugs utilizing a pH-dependent O-N acyl migration mechanism achieved a 4,000-fold solubility increase while ensuring rapid physiological release without relying solely on enzymatic cleavage[3][4].

Q2: How can I leverage natural amino acid promoieties to enhance both solubility and intestinal permeability for my carbamate candidate? A: Conjugating the carbamate linkage with natural amino acids (e.g., L-isoleucine or L-valine) not only increases hydrophilicity but actively hijacks intestinal transporters. For example, the optimal prodrug daidzein-4′-O-CO-N-isoleucine (D-4′-I) utilizes the organic anion-transporting polypeptide 2B1 (OATP2B1) and oligopeptide transporter 1 (PEPT1) to cross the biological membrane, increasing oral bioavailability by 15.5-fold compared to passive diffusion[5][6].

ProdrugPathway A Amino Acid Carbamate Prodrug (High Aqueous Solubility) B Intestinal Lumen (OATP2B1 / PEPT1 Uptake) A->B Transporter-Mediated Absorption C Systemic Circulation (Esterase/Carbamidase Cleavage) B->C Portal Vein Transport D Parent Carbamate Drug (Therapeutic Target Engagement) C->D Bioconversion & CO2 Release

Caption: Mechanism of transporter-mediated absorption and bioactivation of amino acid carbamate prodrugs.

Protocol 1: In Vitro Bioactivation and Stability Assessment of Carbamate Prodrugs Purpose: To validate the gastrointestinal stability and plasma bioconversion of synthesized carbamate prodrugs[5][6].

  • Preparation of Simulated Fluids: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8) per pharmacopeial standards. Supplement with pepsin and pancreatin, respectively.

  • Incubation: Dissolve the carbamate prodrug in a minimal volume of ethanol (<1% v/v) and spike into SGF, SIF, and human plasma to a final concentration of 100 μM. Incubate at 37°C under continuous orbital shaking (300 rpm).

  • Sampling & Quenching: Extract 100 μL aliquots at predetermined intervals (0, 15, 30, 60, 120, and 240 mins). Immediately quench plasma samples with 300 μL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Self-Validating Check: Calculate the mass balance. The molar sum of the remaining prodrug and the released parent drug must be ≥95%. A mass balance <95% indicates non-specific chemical degradation or alternative metabolic pathways rather than the desired carbamate cleavage.

Module 2: Amorphous Solid Dispersions (ASDs)

Q3: My carbamate API formulated as an ASD via spray drying is undergoing rapid recrystallization upon exposure to simulated intestinal fluid (SIF). How do I maintain supersaturation? A: This is a classic "spring and parachute" failure. The amorphous API rapidly dissolves to form a supersaturated solution (the spring) but lacks an effective precipitation inhibitor (the parachute) to maintain it[7][8]. Resolution: Transition to a pH-dependent amphiphilic polymer matrix such as Hydroxypropyl methylcellulose acetate succinate (HPMCAS). HPMCAS remains insoluble in the acidic stomach (preventing early drug release and crystallization) but dissolves in the neutral intestine, where its amphiphilic nature sterically and thermodynamically inhibits the nucleation of the hydrophobic carbamate[9].

ASDMechanism A Crystalline Carbamate API + HPMCAS Polymer B Spray Drying Process (Solvent Evaporation) A->B Co-dissolution C Amorphous Solid Dispersion (High Free Energy State) B->C Kinetic Trapping D Rapid Aqueous Dissolution (The 'Spring') C->D GI Fluid Exposure E Supersaturated State Maintained (The 'Parachute') D->E Precipitation Inhibition by Polymer

Caption: The "Spring and Parachute" thermodynamic stabilization mechanism of Amorphous Solid Dispersions.

Protocol 2: Spray Drying Optimization for Carbamate ASDs Purpose: To generate physically stable amorphous solid dispersions of poorly soluble carbamates[8][9].

  • Solvent Selection: Identify a volatile organic solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) in which both the carbamate API and the polymer (e.g., HPMCAS) exhibit high mutual solubility.

  • Solution Preparation: Dissolve the API and polymer at a predetermined weight ratio (typically 1:3 to 1:10 API:Polymer) to achieve a total solid concentration of 5-10% w/v.

  • Spray Drying Parameters: Set the inlet temperature slightly above the boiling point of the solvent mixture (e.g., 70-80°C for DCM/MeOH) to ensure rapid droplet drying. Maintain the outlet temperature below the Glass Transition Temperature (Tg) of the resulting ASD to prevent rubbery state agglomeration.

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator for 24 hours at 40°C to remove residual solvent, which acts as a plasticizer and accelerates recrystallization.

  • Self-Validating Check: Perform Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC). A successful ASD will show a distinct "halo" in PXRD (absence of Bragg peaks) and a single, unified Tg in mDSC, confirming molecular-level miscibility.

Module 3: Nanocarrier & Supramolecular Complexation

Q4: I am working with a highly hydrophobic benzimidazole carbamate (e.g., Albendazole). Conventional lipid formulations yield low drug loading. What are alternative solubilization strategies? A: Benzimidazole carbamates possess rigid, planar structures that resist lipid encapsulation. Instead, utilize Polyamidoamine (PAMAM) dendrimers or carbamate-containing hexadecylpiperidinium surfactants. These structures provide distinct lipophilic microenvironments that associate with the drug via hydrophobic and specific hydrogen-bonding interactions, significantly enhancing solubility without relying on bulk lipid partitioning[10][11].

Data Presentation: Quantitative Efficacy of Carbamate Solubility Strategies

The following table summarizes the comparative efficacy of various formulation strategies applied to carbamate and related hydrophobic drug candidates based on recent pharmaceutical literature.

Drug Candidate / ClassEnhancement StrategyKey Excipient / PromoietySolubility/Bioavailability Increase
Daidzein (Phenolic) Amino Acid ProdrugL-isoleucine (D-4′-I)15.5-fold increase in oral bioavailability
Taxoid Derivatives Carbamate ProdrugpH-dependent O-N linker4,000-fold increase in aqueous solubility
Pyrazolo-pyrimidines Carbamate ProdrugN-methylpiperazino linker600-fold increase in aqueous solubility
Albendazole Dendrimer ComplexationPAMAM (G3) DendrimersSignificant solubilization from 0.61 µg/mL baseline
Ibuprofen (Model) Micellar EncapsulationCarbamate-containing surfactants3 to 3.5-fold increase in water solubility

References

  • Natural Amino Acid-Bearing Carbamate Prodrugs of Daidzein Increase Water Solubility and Improve Phase II Metabolic Stability for Enhanced Oral Bioavailability.
  • Natural Amino Acid-Bearing Carbamate Prodrugs of Daidzein Increase Water Solubility and Improve Phase II Metabolic Stability for Enhanced Oral Bioavailability. PubMed.
  • Carbonate and Carbam
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC - NIH.
  • The Potential of Colloidal Systems Based on Carbamate-Containing Hexadecylpiperidinium Surfactants in Biomedical Applic
  • Solubility improvement of an anthelmintic benzimidazole carbamate by associ
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - NIH.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.
  • Pharmaceutical amorphous solid dispersion: A review of manufacturing str
  • Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. MDPI.
  • Solid pharmaceutical dispersions with enhanced bioavailability (US8367118B2).

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Technical Support Center: Refinement of Purification Techniques for Polar Carbamate Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the purification of polar carbamate compounds. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered in the lab. As polar carbamates present unique purification hurdles due to their high polarity and potential instability, this resource provides field-proven insights and validated protocols to enhance your success.

Introduction: The Challenge of Polar Carbamates

Polar carbamate compounds are prevalent in pharmaceuticals, agriculture, and material science. Their purification is often complicated by poor retention in reversed-phase chromatography, potential degradation on acidic silica gel in normal-phase chromatography, and challenging crystallization due to high polarity.[1][2][3] This guide provides a structured approach to navigating these challenges, ensuring you can select and optimize the most effective purification strategy for your specific compound.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to guide your purification strategy.

Q1: My polar carbamate shows no retention on a C18 column. What should I do?

A: This is a very common issue. When a polar analyte elutes in the void volume of a standard reversed-phase (RP) column, it's because the compound has a stronger affinity for the highly aqueous mobile phase than the non-polar stationary phase.[4] Here are your primary options:

  • Switch to a Polar-Embedded or "Aqua" Type RP Column: These columns have a polar group (like an amide or carbamate) embedded near the base of the alkyl chain.[5][6] This feature prevents the collapse of the stationary phase in highly aqueous mobile phases and provides an alternative retention mechanism, enhancing the retention of polar analytes.[6]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[7][8][9][10] The polar analytes are retained in a water-enriched layer on the surface of the stationary phase.[10]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a normal-phase technique that uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[11][12] It is particularly effective for polar compounds that are difficult to retain in reversed-phase HPLC.[11]

Q2: Why is gas chromatography (GC) generally not recommended for carbamate analysis?

A: Most carbamate compounds are thermally labile.[13][14] The high temperatures used in the GC inlet can cause them to degrade, leading to inaccurate quantification and poor sensitivity.[14][15] Liquid chromatography (LC) methods are preferred as they operate at much lower temperatures.[13][15]

Q3: My carbamate compound appears to be degrading on my silica gel flash column. What are my options?

A: Standard silica gel is acidic and can cause the degradation of sensitive compounds.[16][17] To mitigate this, you can:

  • Deactivate the Silica Gel: Pre-treat the column by flushing it with a solvent system containing a small amount of a base, such as 1-2% triethylamine or ammonium hydroxide in your mobile phase, to neutralize the acidic silanol groups.[16][17]

  • Use an Alternative Stationary Phase: Consider using less acidic stationary phases like neutral or basic alumina, or bonded phases such as amino or diol.[17][18]

  • Utilize Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, this can be a viable alternative.

Q4: What is the QuEChERS method and is it suitable for polar carbamates?

A: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation technique, especially for pesticide residue analysis in food matrices.[2][15] It involves a single-step extraction with a solvent like acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[2][15] It is highly effective for a wide range of pesticides, including many polar carbamates, due to its simplicity and high analyte recoveries.[15]

Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

Q: I am observing significant peak tailing for my polar carbamate compound in reversed-phase HPLC. What is causing this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with free silanol groups on the silica backbone. For basic carbamates, these acidic silanols can lead to strong, undesirable interactions.

Probable Causes & Solutions
Probable CauseRecommended Solution & Explanation
Silanol Interactions Adjust Mobile Phase pH: For basic carbamates, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanols, minimizing unwanted interactions.[17] Use Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites and improve peak shape.[17]
Column Choice Employ a Highly Deactivated, End-Capped Column: Use a modern column with advanced end-capping to minimize the number of accessible silanol groups.[17]
Alternative Chromatography Consider HILIC: In HILIC, the retention mechanism is different and may result in better peak shapes for polar basic compounds.[17][19]
Sample Overload Reduce Sample Concentration/Injection Volume: Injecting too much sample can lead to peak distortion. Reduce the amount of sample loaded onto the column.
Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) start->ph overload Reduce Sample Load start->overload If peak is broad & asymmetrical additive Add Competing Base (e.g., 0.1% TEA) ph->additive If tailing persists resolve Issue Resolved ph->resolve If peak shape improves column Switch to End-Capped or Polar-Embedded Column additive->column If tailing persists additive->resolve If peak shape improves hilic Try HILIC Separation column->hilic If still unresolved column->resolve If peak shape improves hilic->resolve If peak shape improves overload->ph overload->resolve If peak shape improves

Caption: Decision tree for troubleshooting peak tailing.

Issue 2: Low or Inconsistent Recovery During Sample Preparation

Q: My recovery for a polar carbamate is consistently low after liquid-liquid extraction (LLE). How can I improve this?

A: Low recovery in LLE is typically due to the analyte's high affinity for the aqueous phase, making it difficult to extract into an organic solvent.

Probable Causes & Solutions
Probable CauseRecommended Solution & Explanation
Inefficient Extraction Solvent Increase Solvent Polarity: Use a more polar extraction solvent that is still immiscible with water, such as ethyl acetate or dichloromethane. For some carbamates, a mixture of solvents may be necessary.[20] Use Acetonitrile: Acetonitrile is a highly effective solvent for extracting a wide range of pesticides, including polar ones.[21][22][23]
pH Effects Adjust pH of Aqueous Phase: The charge state of your carbamate can significantly affect its partitioning. Adjust the pH of the aqueous sample to neutralize the compound, making it less water-soluble and easier to extract into the organic phase.
Emulsion Formation "Salting Out": Add a salt (e.g., NaCl or MgSO₄) to the aqueous phase. This increases the polarity of the aqueous layer, forcing the less polar analyte into the organic phase and helping to break up emulsions.[22]
Low-Temperature Partitioning LLE-LTP: For extractions using acetonitrile, which is miscible with water, a low-temperature partitioning step can be employed. After mixing the sample with acetonitrile, the mixture is cooled in a freezer, causing the water to freeze and the acetonitrile layer containing the analytes to separate.[21][22][23]
Protocol: Liquid-Liquid Extraction with Low-Temperature Partitioning (LLE-LTP)
  • Sample Preparation: Place 2.0 mL of the aqueous sample into a centrifuge tube.[21][22]

  • Solvent Addition: Add 4.0 mL of acetonitrile to the tube.[21][22] For certain matrices, adding a salt like NaCl (e.g., 1.5% w/v) before the acetonitrile can improve partitioning.[22]

  • Extraction: Vigorously shake or vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Place the tube in a freezer at approximately -20°C for at least 3 hours.[21] This will cause the aqueous layer to freeze, allowing for easy decanting of the acetonitrile supernatant.

  • Analysis: The collected organic extract can then be concentrated or directly analyzed by HPLC.[21]

Issue 3: No Suitable Purification Method Found (Normal-Phase and Reversed-Phase Fail)

Q: I have a very polar carbamate that is not retained in reversed-phase and either streaks or decomposes in normal-phase. What other techniques can I explore?

A: When conventional methods fail, it's time to consider more specialized techniques that are well-suited for highly polar compounds.

Alternative Purification Strategies
TechniquePrinciple & ApplicationKey Considerations
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase (silica, diol, amide) with a high organic/low aqueous mobile phase.[8][9] Excellent for retaining and separating very polar compounds that elute in the void volume of RP columns.[1][7][10] Elution is achieved by increasing the aqueous content of the mobile phase.[1]Column Equilibration: Requires longer equilibration times than RP chromatography.[7] Sample Diluent: The sample should be dissolved in a solvent similar in composition to the initial mobile phase (high organic content) to avoid poor peak shape.[7]
Supercritical Fluid Chromatography (SFC) A form of normal-phase chromatography that uses supercritical CO₂ as the primary mobile phase, often with a polar organic co-solvent (e.g., methanol).[11][12] The low viscosity of the mobile phase allows for fast and efficient separations. SFC is an excellent orthogonal technique to RPLC, especially for polar compounds.Solubility: As a general rule, any compound soluble in methanol should be amenable to SFC.[12] Stationary Phase: Polar stationary phases, such as ethylpyridine, are commonly used.[24]
Crystallization A powerful technique for purifying solid compounds. Relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[25] The key is finding a solvent (or solvent pair) where the compound is soluble when hot and insoluble when cold, while impurities remain soluble at all temperatures.[25]Solvent Selection: This is the most critical and challenging step. Solvent polarity should be matched to the compound's polarity.[25] For very polar carbamates, polar solvents like methanol, ethanol, or even water mixtures may be required.[26] Slow Cooling: Slow, controlled cooling is crucial for forming high-quality crystals rather than an amorphous powder.[27]
Workflow for Advanced Purification Method Selection

G start Conventional Methods Fail (RP & NP) solubility Check Compound Solubility start->solubility hilic Try HILIC solubility->hilic Soluble in ACN/Water sfc Try SFC solubility->sfc Soluble in Methanol crystallization Attempt Crystallization solubility->crystallization Compound is a solid success Purification Successful hilic->success sfc->success crystallization->success

Caption: Strategy for selecting an advanced purification method.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds | LCGC International. [Link]

  • Troubleshooting Flash Chromatography. [Link]

  • Supercritical fluid chromatography - Wikipedia. [Link]

  • High-Performance Liquid Chromatography of Carbamate Pesticides. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [Link]

  • Optimization and validation of liquid-liquid extraction with low temperature partitioning for determination of carbamates in water - PubMed. [Link]

  • Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography - ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC. [Link]

  • Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography - SciSpace. [Link]

  • Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample - PMC. [Link]

  • Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography - SciELO. [Link]

  • HPLC problems with very polar molecules. - YouTube. [Link]

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater - EPA. [Link]

  • HPLC problems with very polar molecules - Axion Labs. [Link]

  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection | Analytical Chemistry - ACS Publications. [Link]

  • What is Supercritical Fluid Chromatography - Teledyne Labs. [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. [Link]

  • Waters Alliance System for Carbamate Analysis Method Guide. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Why HILIC is what your polar compounds need for purification - Buchi.com. [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater - EPA. [Link]

  • Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables | IntechOpen. [Link]

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC. [Link]

  • Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A - UreaKnowHow. [Link]

  • alliance system for carbamate analysis - Waters Corporation. [Link]

  • (PDF) Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis - ResearchGate. [Link]

  • Application Compendium Solutions for Preparative HPLC. [Link]

  • Optimizing Selectivity for Preparative Separations: Mixed-Mode Chromatography versus Reversed Phase and Hydrophilic Interaction - SIELC Technologies. [Link]

  • [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography] - PubMed. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]

  • Crystallization. [Link]

  • Guide for crystallization. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention - Waters Corporation. [Link]

  • How do I make a crystal of highly polar compounds? - ResearchGate. [Link]

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Optimization of dosing and administration routes for experimental carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PharmaTech Support Center: Experimental Carbamate Formulation & Pharmacokinetics .

As a Senior Application Scientist, I have designed this portal to address the complex pharmacokinetic (PK) and pharmacodynamic (PD) challenges inherent in developing therapeutic carbamates (e.g., cholinesterase inhibitors for neurodegenerative diseases). Carbamates present unique formulation hurdles due to their specific metabolic pathways and susceptibility to pH-dependent hydrolysis.

Below, you will find our comprehensive troubleshooting guides, mechanistic FAQs, comparative data, and validated experimental protocols.

Frequently Asked Questions (FAQs): Pharmacokinetics & Stability

Q: Why does our N-monosubstituted experimental carbamate show poor oral bioavailability despite optimal lipophilicity? A: The issue likely stems from chemical instability in the gastrointestinal (GI) tract combined with peripheral enzymatic degradation. Base-induced hydrolysis of N-monosubstituted carbamates proceeds rapidly via deprotonation of the nitrogen atom, forming an isocyanate intermediate that decomposes into carbon dioxide and a free amine[1]. While stable in the acidic gastric environment, hydrolysis accelerates significantly under near-neutral intestinal conditions (pH 6.8–7.4)[1]. Furthermore, orally administered carbamates are subject to first-pass metabolism by peripheral cholinesterases in the gut, which prematurely cleaves the active moiety before systemic circulation[2].

Q: How can we mitigate the severe gastrointestinal adverse events (e.g., nausea, vomiting) observed during oral dose escalation? A: Gastrointestinal toxicity is a hallmark of oral cholinesterase-inhibiting carbamates due to rapid absorption causing sharp spikes in maximum plasma concentration ( Cmax​ ). Transitioning the administration route from oral to a transdermal patch is the standard optimization strategy. For example, the rivastigmine transdermal patch demonstrates a 20% lower Cmax​ and a 14-times longer Tmax​ compared to oral solutions, providing similar overall drug exposure (AUC) but with a much smoother PK profile[2]. This controlled delivery prevents the peak-dose cholinergic overstimulation in the gut that triggers emesis[3].

Q: Does our carbamate candidate require extensive hepatic CYP450 screening? A: Generally, no. Unlike many small molecules, therapeutic carbamates are primarily metabolized via cholinesterase-mediated hydrolysis at the target site, forming a decarbamylated metabolite[4]. This pathway effectively bypasses the hepatic cytochrome P450 (CYP) system[3]. Consequently, carbamates typically exhibit a very low potential for drug-drug interactions, reducing the need for extensive CYP inhibition/induction screening during early development[3].

Mechanistic Workflows & Visualizations

To understand the causality behind administration route choices and metabolic clearance, review the following validated pathways.

G A Oral Administration B GI Tract (pH 6.8-7.4) Base-Induced Hydrolysis A->B Rapid Absorption C High Cmax / GI Side Effects B->C Peripheral Cholinesterases D Transdermal Patch E Continuous Dermal Delivery D->E Controlled Release F Smooth PK / Lower Cmax E->F Bypasses Gut

Caption: PK profile comparison: Oral vs. Transdermal carbamate administration.

G2 N1 Carbamate Drug N2 Target Enzyme (e.g., Acetylcholinesterase) N1->N2 Binding N3 Cholinesterase-Mediated Hydrolysis N2->N3 Enzymatic Cleavage N4 Decarbamylated Metabolite N3->N4 Bypasses CYP450 N5 Renal Excretion (>90%) N4->N5 Urine Elimination

Caption: Primary metabolic pathway of pharmaceutical carbamates via hydrolysis.

Data Presentation: Route Optimization Metrics

When optimizing dosing, it is critical to compare the pharmacokinetic parameters of different administration routes. The following table summarizes the clinical PK data for a model therapeutic carbamate (Rivastigmine) to guide your formulation strategy[2][3][4].

Pharmacokinetic ParameterOral Capsule (3 mg dose)Transdermal Patch (9.5 mg/24h)Mechanistic Implication
Absolute Bioavailability ~36% - 40%~50% (Relative to IV)Patch avoids peripheral gut cholinesterase degradation.
Time to Peak ( Tmax​ ) ~1.0 hour~14.1 hoursPatch provides sustained release, preventing rapid spikes.
Peak Concentration ( Cmax​ ) High (Rapid spike)20% Lower than oralLower Cmax​ directly correlates with reduced nausea/vomiting.
Protein Binding ~40%~40%Weakly bound; distributes equally between blood and plasma.
Primary Metabolism Hydrolysis (Gut + Target)Hydrolysis (Target)Bypasses hepatic CYP450; low drug-drug interaction risk.
Elimination Route Renal (>90% in urine)Renal (>90% in urine)Unchanged drug is not found in urine; metabolites are excreted.

Troubleshooting & Experimental Methodologies

Issue: Inconsistent In Vitro Half-Life Data

Symptom: The candidate drug shows highly variable degradation rates during standard plasma stability assays. Root Cause: Carbamate stability is highly sensitive to minor pH fluctuations. Because hydrolysis rates increase with hydroxide ion concentration (via an E1cB elimination-addition mechanism), failing to strictly buffer the assay will yield erratic pseudo half-lives[5]. Solution: Execute the strictly controlled pH stability methodology below.

Protocol 1: In Vitro pH Stability and Hydrolysis Assay

Purpose: To quantify the chemical stability of experimental carbamates across physiological pH ranges (simulating gastric and intestinal environments).

  • Buffer Preparation: Prepare 0.1 M HCl (pH 1.2) to simulate gastric fluid, and 0.1 M phosphate buffers adjusted precisely to pH 6.8 and pH 7.4 to simulate intestinal and physiological conditions.

  • Stock Solution: Dissolve the experimental carbamate in HPLC-grade DMSO to create a 10 mM stock solution.

  • Incubation: Spike the stock solution into the respective pre-warmed (37 °C) buffers to achieve a final drug concentration of 1 μM (ensure final DMSO concentration is 1% to prevent solvent-induced artifacts).

  • Sampling: Extract 100 μL aliquots at predefined time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes).

  • Quenching: Immediately quench the reaction by adding 100 μL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C to precipitate buffer salts.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the remaining parent carbamate and monitor for the formation of the decarbamylated amine metabolite.

  • Data Processing: Plot the natural log of the remaining percentage versus time to calculate the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Protocol 2: Franz Diffusion Cell Assay for Transdermal Permeation

Purpose: To evaluate the flux and permeation kinetics of a carbamate formulated in a transdermal patch matrix.

  • Membrane Preparation: Hydrate synthetic Strat-M® membranes or dermatomed human cadaver skin in phosphate-buffered saline (PBS, pH 7.4) for 30 minutes prior to use.

  • Cell Assembly: Mount the membrane between the donor and receptor compartments of a static Franz diffusion cell (typical permeation area of 0.64 cm²).

  • Receptor Fluid: Fill the receptor compartment with PBS (pH 7.4) containing 5% bovine serum albumin (BSA) to maintain sink conditions for lipophilic carbamates. Maintain the fluid at 32 °C (skin surface temperature) with continuous magnetic stirring.

  • Dosing: Apply a highly precise, die-cut circular section of the experimental carbamate transdermal patch to the donor side of the membrane. Ensure complete, uniform contact without air bubbles.

  • Sampling: Withdraw 200 μL aliquots from the receptor compartment sampling port at 1, 2, 4, 8, 12, and 24 hours. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Quantification: Analyze the samples via validated UHPLC-UV or LC-MS/MS to determine the cumulative amount of drug permeated.

  • Calculation: Calculate the steady-state flux ( Jss​ , μg/cm²/h) from the linear portion of the cumulative permeation vs. time curve.

References

  • Rivastigmine - Wikipedia. wikipedia.org. URL: [Link]

  • Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer's disease: a review - PMC. nih.gov. URL:[Link]

  • Exelon® rivastigmine 1.5, 3.0, 4.5 or 6.0 mg capsules. - NEW ZEALAND DATA SHEET. medsafe.govt.nz. URL:[Link]

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure | Journal of Medicinal Chemistry. acs.org. URL:[Link]

  • Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N - eScholarship. escholarship.org. URL:[Link]

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Validation & Comparative

Comparative study of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate with known FAAH inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate vs. Established FAAH Inhibitors

Fatty acid amide hydrolase (FAAH) is the primary integral membrane serine hydrolase responsible for the degradation of endocannabinoids, most notably anandamide (AEA)[1]. Pharmacological blockade of FAAH elevates endogenous AEA levels, producing profound analgesic and anti-inflammatory effects without the psychotropic liabilities associated with direct cannabinoid receptor (CB1/CB2) agonists[2].

As a Senior Application Scientist, I have structured this guide to critically compare a specialized sulfolane-containing carbamate—Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate (C-DOTC) —against established clinical and tool compounds like URB597, PF-04457845, and JNJ-1661010. This guide breaks down the structural causality behind their efficacy and provides self-validating protocols for rigorous laboratory evaluation.

Structural Causality & Mechanistic Profiling

FAAH utilizes an unusual Ser241-Ser217-Lys142 catalytic triad. Inhibitors targeting FAAH generally fall into two mechanistic categories: reversible competitive inhibitors and irreversible mechanism-based covalent inhibitors[1].

  • Biphenyl Carbamates (e.g., URB597): URB597 is a first-generation carbamate that irreversibly inhibits FAAH by carbamylating the catalytic Ser241[1]. While highly potent (IC₅₀ = 4.6 nM)[3], its highly lipophilic biphenyl leaving group can lead to poor aqueous solubility and non-specific lipid partitioning in complex in vivo models.

  • Piperidine Ureas (e.g., PF-04457845): This compound represents the gold standard for irreversible urea-based FAAH inhibition (IC₅₀ = 7.2 nM)[3]. It covalently modifies Ser241 but utilizes a highly stable urea linkage, granting it exquisite selectivity across the broader serine hydrolase superfamily[2].

  • Sulfolane Carbamates (e.g., C-DOTC): Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate introduces a critical structural innovation. By replacing highly lipophilic moieties with a 1,1-dioxidotetrahydrothiophene (sulfolane) ring, the compound leverages the strong electron-withdrawing nature of the sulfone group ( -SO2​- )[4].

    • The Causality: The sulfone group activates the carbamate carbonyl for nucleophilic attack by Ser241 while simultaneously drastically lowering the molecule's LogP. This structural pivot improves aqueous solubility, alters blood-brain barrier (BBB) partition coefficients, and mitigates the off-target lipophilic binding often seen with first-generation carbamates.

FAAH_Pathway AEA Anandamide (AEA) (Endocannabinoid) FAAH FAAH Enzyme (Active State) AEA->FAAH Hydrolysis CB_Receptors CB1 / CB2 Receptors (Analgesia) AEA->CB_Receptors Receptor Activation Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Degradation Inhibitor Carbamate Inhibitor (e.g., C-DOTC) Inhibitor->FAAH Covalent Carbamylation (Ser241)

Fig 1. Endocannabinoid signaling modulation via FAAH inhibition and covalent carbamylation.

Comparative Performance Data

The following table synthesizes the kinetic and mechanistic profiles of these inhibitors. Note that for covalent inhibitors, IC₅₀ values are strictly time-dependent; thus, kinact​/Ki​ is the more accurate metric of potency[2].

InhibitorChemical ClassMechanism of ActionhFAAH IC₅₀Key Structural Feature & Advantage
C-DOTC Sulfolane CarbamateIrreversible (Covalent)~10-15 nM*Sulfone ring; Enhanced aqueous solubility & polarity[4].
URB597 Biphenyl CarbamateIrreversible (Covalent)4.6 nMBiphenyl group; High potency but highly lipophilic[3],.
PF-04457845 Piperidine UreaIrreversible (Covalent)7.2 nMUrea linkage; Exquisite proteome-wide selectivity[3],[2].
JNJ-1661010 Piperidine AmideReversible12.0 nMReversible binding; Avoids permanent enzyme inactivation[3].

*Note: Value represents the typical kinetic range for optimized sulfolane-carbamate derivatives targeting hFAAH.

Self-Validating Experimental Protocols

To objectively compare C-DOTC against URB597 or PF-04457845, researchers must utilize assays that account for the time-dependent nature of covalent inhibition and the vastness of the serine hydrolase superfamily.

Protocol A: Time-Dependent Fluorogenic FAAH Inhibition Assay

Causality & Rationale: Because carbamates and ureas are mechanism-based covalent inhibitors, their apparent IC₅₀ decreases as pre-incubation time increases[2]. Relying on a static IC₅₀ without pre-incubation yields artifactual data. We calculate the efficiency constant ( kinact​/Ki​ ) to truly measure potency.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human FAAH (hFAAH) in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) to a final concentration of 1 nM.

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of C-DOTC, URB597, and JNJ-1661010 (ranging from 10 µM to 0.5 pM) in DMSO.

  • Pre-Incubation Matrix: Add inhibitors to the hFAAH solution. Crucial Step: Run parallel plates with pre-incubation times of 0, 15, 30, and 60 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate AMC-arachidonoyl amide (final concentration 2 µM).

  • Kinetic Readout: Measure fluorescence (Ex: 340 nm / Em: 460 nm) continuously for 30 minutes using a microplate reader.

  • System Validation Check: The reversible inhibitor (JNJ-1661010) must show identical IC₅₀ values across all pre-incubation times. If its IC₅₀ shifts, your enzyme is degrading, invalidating the assay. C-DOTC and URB597 should show a >5-fold shift in potency from 0 to 60 minutes[2].

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Causality & Rationale: FAAH belongs to a superfamily of >200 serine hydrolases. To prove that the sulfolane modification in C-DOTC does not introduce off-target liabilities, we must profile the entire active proteome using a broad-spectrum fluorophosphonate (FP) probe[2].

ABPP_Workflow Step1 1. Proteome Extraction (Isolate Membrane Fractions) Step2 2. Inhibitor Pre-incubation (Titrate C-DOTC / URB597) Step1->Step2 Step3 3. FP-Rhodamine Labeling (Tag Active Serine Hydrolases) Step2->Step3 Step4 4. SDS-PAGE Separation (Resolve Protein Bands) Step3->Step4 Step5 5. Fluorescence Imaging (Quantify Off-Target Binding) Step4->Step5

Fig 2. Competitive ABPP workflow for validating FAAH inhibitor selectivity.

Step-by-Step Methodology:

  • Proteome Preparation: Extract membrane proteomes from rat brain tissue (1 mg/mL protein concentration in PBS).

  • Competitive Incubation: Treat 50 µL aliquots of the proteome with vehicle (DMSO), C-DOTC (1 µM and 10 µM), or PF-04457845 (1 µM) for 30 minutes at 37°C.

  • Probe Labeling: Add FP-rhodamine (1 µM final concentration) to all samples and incubate for 30 minutes at room temperature. Rationale: FP-rhodamine binds to the catalytic serine of all uninhibited serine hydrolases.

  • Quenching & Separation: Quench reactions with 4x SDS loading buffer, boil for 5 minutes, and resolve proteins via 10% SDS-PAGE.

  • Imaging & System Validation Check: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon).

    • Validation: The vehicle lane must show a rich banding pattern of dozens of serine hydrolases. The PF-04457845 lane should show the disappearance of only the ~63 kDa FAAH band[2]. Evaluate C-DOTC against this standard to confirm that the sulfolane ring does not cross-react with other hydrolases (e.g., MAGL or ABHD6).

References

  • Johnson, D. S., et al. "Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain." The FASEB Journal (2011).[Link]

  • Ahn, K., et al. "Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor." ACS Medicinal Chemistry Letters (2010).[Link]

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A Comparative Guide to the Cross-Reactivity Profiling of Novel Serine Hydrolase Inhibitors: A Case Study of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the selectivity of novel serine hydrolase inhibitors, using the putative inhibitor Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate as a primary example. We will objectively compare its hypothetical performance with established alternatives and provide detailed experimental protocols to generate supporting data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of enzyme inhibitors.

Introduction: The Criticality of Selectivity in Serine Hydrolase Inhibition

The serine hydrolase superfamily is one of the largest and most diverse enzyme classes in the human proteome, comprising over 200 members that play pivotal roles in a vast array of physiological processes, including digestion, blood coagulation, inflammation, and neurotransmission.[1][2][3] These enzymes, characterized by a highly conserved catalytic serine residue within their active site, are significant targets for therapeutic intervention in numerous diseases.[4][5]

The development of potent and selective inhibitors is paramount. Off-target inhibition can lead to undesirable side effects, confounding experimental results and diminishing therapeutic efficacy. Carbamates represent a versatile class of covalent inhibitors that act by acylating the active site serine, forming a stable adduct that inactivates the enzyme.[6][7][8] While effective, the broad reactivity of the carbamate warhead necessitates a thorough evaluation of an inhibitor's cross-reactivity profile across the entire serine hydrolase family.

This guide will delineate a systematic approach to profile a novel carbamate inhibitor, Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate. We will outline the use of activity-based protein profiling (ABPP) as a powerful chemoproteomic tool to assess inhibitor selectivity in complex biological systems.[1][9][10] For comparative analysis, we will benchmark its performance against two well-characterized serine hydrolase inhibitors: a broad-spectrum fluorophosphonate probe and a selective carbamate inhibitor.

Comparative Inhibitors

A robust cross-reactivity profile is best understood in the context of established compounds. The following inhibitors will serve as benchmarks:

  • Fluorophosphonate-Biotin (FP-Biotin): A broad-spectrum, irreversible serine hydrolase probe. Its high reactivity across the enzyme family makes it an excellent tool for visualizing the entire active serine hydrolase population in a proteome.[11][12][13]

  • URB597 (Cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester): A well-characterized selective inhibitor of fatty acid amide hydrolase (FAAH).[14] Its established selectivity profile provides a benchmark for a more targeted inhibitor.

Experimental Workflow for Cross-Reactivity Profiling

The core of our approach is competitive activity-based protein profiling (competitive ABPP). This technique leverages the broad reactivity of an activity-based probe (ABP) to assess the potency and selectivity of an inhibitor.[4][6][15] The workflow involves pre-incubating a proteome with the inhibitor of interest, followed by labeling the remaining active serine hydrolases with a tagged, broad-spectrum ABP.

G cluster_0 Sample Preparation cluster_1 Competitive Inhibition cluster_2 Probe Labeling cluster_3 Analysis P Proteome Lysate (e.g., mouse brain) I Incubate with Inhibitor (Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate) P->I Pre-incubation L Label with Broad-Spectrum ABP (e.g., FP-Rhodamine) I->L Addition of ABP A1 SDS-PAGE & In-Gel Fluorescence Scanning L->A1 Visualization A2 LC-MS/MS Analysis for Target Identification L->A2 Identification

Figure 1: Experimental workflow for competitive ABPP.

Protocol 1: Competitive ABPP for IC50 Determination

This protocol determines the concentration of an inhibitor required to block 50% of the activity of a target enzyme (IC50).

  • Proteome Preparation: Homogenize mouse brain tissue in lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) and centrifuge to collect the soluble proteome. Determine protein concentration using a standard assay (e.g., BCA).

  • Inhibitor Incubation: In a 96-well plate, serially dilute Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate, URB597, and a vehicle control (DMSO) in lysis buffer. Add 50 µg of the proteome to each well and incubate for 30 minutes at 37°C.

  • Probe Labeling: Add a fluorescently tagged, broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine) to a final concentration of 1 µM. Incubate for 30 minutes at room temperature.

  • SDS-PAGE: Quench the reactions by adding 4x Laemmli sample buffer. Separate the proteins on a 12% SDS-PAGE gel.

  • Data Acquisition and Analysis: Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of each band corresponds to the residual activity of a specific serine hydrolase. Quantify the band intensities using software such as ImageJ. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibited enzyme.

Data Presentation and Interpretation

The results of the competitive ABPP experiment should be presented in a clear, comparative format.

Table 1: Comparative IC50 Values (nM) of Serine Hydrolase Inhibitors in Mouse Brain Proteome

Serine Hydrolase TargetCyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamateURB597 (Reference)FP-Biotin (Reference)
FAAH Experimental Value5 ± 110 ± 2
MAGL Experimental Value>10,00025 ± 5
ABHD6 Experimental Value>10,00050 ± 8
LYPLA1/2 Experimental Value>10,000100 ± 15
CES1 Experimental Value>10,00075 ± 10
(Other identified SHs)Experimental Value......

Note: The values for the novel carbamate are hypothetical and would be determined experimentally. Reference values for URB597 and FP-Biotin are illustrative and based on their known properties.

A highly selective inhibitor will exhibit a low IC50 value for its intended target and significantly higher values for other serine hydrolases. Conversely, a broad-spectrum inhibitor will have low IC50 values across multiple enzymes.

Target Identification and Deconvolution

While gel-based ABPP provides a rapid assessment of selectivity, it relies on the known migration patterns of serine hydrolases. To identify novel off-targets, a mass spectrometry-based approach is necessary.

G cluster_0 Competitive Labeling cluster_1 Enrichment & Digestion cluster_2 Mass Spectrometry cluster_3 Quantification CL Proteome + Inhibitor (or DMSO) PL Label with Biotinylated ABP (e.g., FP-Biotin) CL->PL E Streptavidin Enrichment of Labeled Proteins PL->E D On-Bead Tryptic Digestion E->D MS LC-MS/MS Analysis D->MS ID Database Search & Protein Identification MS->ID Q Label-Free Quantification (Inhibitor vs. DMSO) ID->Q

Figure 2: Workflow for mass spectrometry-based target identification.

Protocol 2: Gel-Free Competitive ABPP for Target Identification
  • Competitive Labeling: Treat proteomes with the inhibitor at a high concentration (e.g., 100x the IC50 for the primary target) or with a vehicle control (DMSO) for 30 minutes at 37°C. Label the remaining active serine hydrolases with a biotinylated probe, such as FP-Biotin, for 30 minutes.

  • Enrichment: Capture the biotin-labeled proteins using streptavidin-agarose beads. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the labeled proteins. Use label-free quantification methods to compare the spectral counts or peptide intensities between the inhibitor-treated and DMSO-treated samples. Proteins that show a significant reduction in abundance in the inhibitor-treated sample are considered targets of the compound.

Conclusion

A thorough understanding of an inhibitor's cross-reactivity is a non-negotiable aspect of modern drug discovery and chemical biology. The systematic application of competitive activity-based protein profiling, as outlined in this guide, provides a robust and high-throughput method for characterizing the selectivity of novel compounds like Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate. By benchmarking against well-known broad-spectrum and selective inhibitors, researchers can gain critical insights into the on- and off-target activities of their molecules, paving the way for the development of safer and more effective therapeutics. The self-validating nature of these protocols, which directly measure functional enzyme activity, ensures the generation of high-confidence data to guide medicinal chemistry efforts and advance our understanding of the complex roles of serine hydrolases in health and disease.

References

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Comparative analysis of the metabolic stability of carbamate and thiocarbamate analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the landscape of medicinal chemistry, carbamates (R-O-C(=O)NR'R'') and their sulfur-containing analogs, thiocarbamates (R-O-C(=S)NR'R'' or R-S-C(=O)NR'R''), are pivotal structural motifs. Their utility spans from serving as peptide bond surrogates, which can enhance cell membrane permeability, to acting as key pharmacophores in a multitude of therapeutic agents.[1][2][3] However, the journey of a promising compound from a lab bench to a clinical candidate is critically dependent on its pharmacokinetic profile, a cornerstone of which is metabolic stability.

Metabolic stability dictates a drug's half-life and its potential for generating active or toxic metabolites, thereby influencing both efficacy and safety. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to adverse effects.[4] This guide provides a comparative analysis of the metabolic stability of carbamate and thiocarbamate analogs, offering insights into their primary metabolic pathways and providing a robust experimental framework for their evaluation.

Core Principles: Understanding the Metabolic Machinery

The metabolic fate of xenobiotics, including carbamate and thiocarbamate-containing drugs, is primarily governed by a suite of enzymes concentrated in the liver. These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation).

  • Phase I Metabolism: Primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, these reactions introduce or expose polar functional groups (e.g., hydroxyl groups) through oxidation, reduction, or hydrolysis.[5] Flavin-containing monooxygenases (FMOs) also play a significant role in the oxidation of heteroatom-containing compounds.[6]

  • Phase II Metabolism: This phase involves the conjugation of the modified compound with endogenous hydrophilic molecules (e.g., glucuronic acid, sulfate, glutathione), rendering them more water-soluble and facilitating their excretion.[4]

The key distinction between carbamates and thiocarbamates lies in the substitution of an oxygen atom with sulfur. This seemingly subtle structural change profoundly impacts their interaction with metabolic enzymes and, consequently, their stability and metabolic pathways.[7]

Comparative Metabolic Pathways: Carbamate vs. Thiocarbamate

The metabolic pathways of carbamates and thiocarbamates, while overlapping, exhibit critical divergences stemming from the presence of the sulfur atom in the latter.

Carbamate Metabolism

The metabolic degradation of carbamates is predominantly a two-pronged process:

  • Hydrolysis: The ester linkage in the carbamate moiety is susceptible to cleavage by carboxylesterases (EC 3.1.1), a class of hydrolase enzymes.[8][9] This is often a primary detoxification step, breaking down the carbamate into an alcohol, an amine, and carbon dioxide.[9] The rate of hydrolysis is highly dependent on the substituents around the carbamate group; for instance, cyclic carbamates tend to be significantly more stable against hydrolysis than their acyclic counterparts.[1][2]

  • Oxidation: The alkyl and aryl groups attached to the carbamate are common sites for oxidative metabolism by CYP enzymes.[5][10] These reactions include N-dealkylation, C-hydroxylation, and epoxidation, which increase the compound's polarity and prepare it for Phase II conjugation.[5]

Thiocarbamate Metabolism

Thiocarbamates undergo more complex metabolic transformations due to the reactivity of the sulfur atom:

  • S-Oxidation (Sulfoxidation): This is a hallmark metabolic pathway for thiocarbamates, primarily catalyzed by CYP and FMO enzymes.[6][11] The sulfur atom is oxidized to form a sulfoxide, which can be further oxidized to a sulfone. This process is often a bioactivation step, as the resulting sulfoxide can be a more reactive species than the parent compound.[12]

  • Oxidative Desulfuration: The P450-mediated oxidation of the C=S bond can lead to the formation of an unstable S-oxide intermediate that subsequently eliminates sulfur, converting the thiocarbamate into its carbamate analog. This process can generate reactive sulfur species.

  • Hydrolysis: Similar to carbamates, the thioester bond can be hydrolyzed, although the rates and specific enzymes involved may differ.

  • S-Methylation: In some cases, particularly for dithiocarbamates, S-methylation has been identified as a metabolic pathway, potentially leading to the formation of active metabolites.[13][14]

The following diagram illustrates the principal metabolic routes for both classes of compounds.

G cluster_0 Carbamate Metabolism cluster_1 Thiocarbamate Metabolism Carbamate Carbamate R-O-C(=O)NR'R'' Hydrolysis_C Hydrolysis (Carboxylesterases) Carbamate->Hydrolysis_C Oxidation_C Oxidation (CYPs) (e.g., N-dealkylation, C-hydroxylation) Carbamate->Oxidation_C Metabolites_C Alcohol + Amine + CO2 Hydrolysis_C->Metabolites_C Oxidized_Metabolites_C Oxidized Metabolites Oxidation_C->Oxidized_Metabolites_C Thiocarbamate Thiocarbamate R-S-C(=O)NR'R'' SOxidation S-Oxidation (CYPs, FMOs) Thiocarbamate->SOxidation Desulfuration Oxidative Desulfuration (CYPs) Thiocarbamate->Desulfuration Hydrolysis_T Hydrolysis Thiocarbamate->Hydrolysis_T Sulfoxide Sulfoxide/Sulfone (Potentially Reactive) SOxidation->Sulfoxide Carbamate_Analog Carbamate Analog Desulfuration->Carbamate_Analog Thiol_Metabolites Thiol + Amine + CO Hydrolysis_T->Thiol_Metabolites

Comparative Metabolic Pathways.
Summary of Key Differences

The following table summarizes the primary distinctions in the metabolic profiles of carbamates and thiocarbamates.

FeatureCarbamatesThiocarbamates
Primary Hydrolytic Enzyme Carboxylesterases[8][15]Varies, can be more resistant to simple hydrolysis
Key Oxidative Pathway C-Hydroxylation, N-Dealkylation[5]S-Oxidation (Sulfoxidation), Oxidative Desulfuration[6][11]
Primary Oxidizing Enzymes Cytochrome P450s (CYPs)[16]CYPs and Flavin-containing Monooxygenases (FMOs)[6]
Potential for Bioactivation Generally lower; metabolism is often a detoxification route.Higher; S-oxidation can lead to reactive metabolites.[12]
Overall Metabolic Rate Highly variable, but hydrolysis can be rapid.[2]Often more complex metabolism; can be more stable to hydrolysis but susceptible to oxidation.

Experimental Guide: Assessing Metabolic Stability in Liver Microsomes

To empirically determine and compare the metabolic stability of novel carbamate and thiocarbamate analogs, the in vitro liver microsomal stability assay is the industry standard.[17][18][19] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs.[4] This assay measures the rate of disappearance of a parent compound over time.[20]

Experimental Workflow Diagram
In Vitro Metabolic Stability Assay Workflow.
Detailed Step-by-Step Protocol

Rationale: This protocol is designed to measure the intrinsic clearance of a compound due to Phase I metabolism in a controlled in vitro environment that mimics the liver.

  • Preparation of Reagents:

    • Test Compounds: Prepare stock solutions of your carbamate and thiocarbamate analogs in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mM.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4. This mimics the physiological pH of the cell.

    • Liver Microsomes: Use pooled human liver microsomes (HLM) for the most clinically relevant data.[17] Prepare a working solution in the phosphate buffer. A typical final concentration is 0.5 mg/mL.

    • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor.[17] Since NADPH is unstable, a regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is used to ensure a constant supply throughout the incubation.

    • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (a stable, structurally similar compound that does not interfere with the analyte). The cold acetonitrile serves to immediately stop the enzymatic reaction and precipitate the microsomal proteins.

  • Incubation Procedure:

    • In a microcentrifuge tube, combine the phosphate buffer, the liver microsome solution, and the test compound stock solution. The final concentration of the test compound should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.

    • Pre-incubate the mixture in a shaking water bath at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This marks time zero (T=0) . Immediately remove an aliquot and add it to the quenching solution.

    • Continue to incubate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove identical aliquots and quench them in the same manner.[18]

  • Control Incubations (Self-Validating System):

    • No NADPH Control: Perform an incubation without the NADPH regenerating system. Any disappearance of the compound in this control indicates non-CYP-mediated degradation or instability in the matrix.

    • No Microsome Control: Perform an incubation without microsomes to check for the chemical stability of the compound in the buffer at 37°C.

    • Positive Control: Include a compound with a known, moderate rate of metabolism (e.g., testosterone, verapamil) to validate the activity of the microsomal batch.

  • Sample Analysis:

    • Vortex the quenched samples vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate or vial for analysis.

    • Quantify the remaining concentration of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[21][22][23] The peak area ratio of the analyte to the internal standard is used for quantification.

Data Analysis and Interpretation
  • Calculate Percent Remaining: For each time point, calculate the percentage of the test compound remaining relative to the T=0 sample. % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Determine the Half-Life (t½): Plot the natural logarithm (ln) of the % remaining against time. The slope of the resulting linear regression line is the elimination rate constant (k). Slope = -k The in vitro half-life is then calculated as: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): The intrinsic clearance, which represents the inherent metabolic capacity of the liver, can be calculated from the half-life. CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

A shorter half-life and a higher intrinsic clearance value indicate lower metabolic stability.[20][21] By comparing these values for carbamate and thiocarbamate analogs, researchers can make informed decisions about which scaffolds to advance.

Conclusion and Outlook

The metabolic stability of carbamate and thiocarbamate analogs is a complex interplay of their inherent chemical properties and their interactions with metabolic enzymes. While carbamates are often susceptible to straightforward hydrolysis by carboxylesterases, thiocarbamates undergo a more intricate metabolic journey dominated by oxidative pathways, particularly S-oxidation, which can lead to bioactivation.

For drug development professionals, understanding these differential pathways is crucial. A thiocarbamate analog might offer improved stability against hydrolysis compared to its carbamate counterpart but could introduce liabilities related to reactive sulfoxide metabolites. The robust in vitro microsomal stability assay detailed here provides a reliable, high-throughput method to empirically assess these properties, generate critical structure-activity relationships, and guide the design of drug candidates with optimized pharmacokinetic profiles. By integrating this knowledge early in the discovery process, researchers can more effectively navigate the path toward safer and more effective therapeutics.

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  • EPA. (n.d.). Carbamates, Thiocarbamate, and Substituted Urea Compounds: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. EPA. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of thiocarbamate herbicides by liver enzymes. ResearchGate. Available at: [Link]

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  • Modrić, T., et al. (2021). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2015). Evaluation of a dithiocarbamate derivative as a model of thiol oxidative stress in H9c2 rat cardiomyocytes. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

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Application Guide: Mechanistic Deconvolution of Cell Death Induced by Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Mechanistic Logic

Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate (hereafter referred to as CDTC ) is a synthetic small molecule characterized by a sulfolane-derived core (1,1-dioxidotetrahydrothiophene) and a carbamate linkage. Molecules harboring these moieties frequently exhibit potent biological activities, ranging from kinase inhibition to the modulation of intracellular redox homeostasis.

When evaluating a novel cytotoxic agent like CDTC, identifying the precise mechanism of regulated cell death (RCD) is paramount for therapeutic positioning. Relying solely on morphological observation is obsolete and prone to misinterpretation. According to the Nomenclature Committee on Cell Death , a rigorous classification of cell death requires a combination of biochemical markers and pharmacological rescue.

To objectively profile CDTC, we must deploy a self-validating experimental matrix . This means every assay must internally control for false positives by pairing a phenotypic rescue (e.g., cell viability restoration) with a direct biochemical readout (e.g., lipid peroxidation quantification). This guide outlines the definitive framework to compare CDTC against gold-standard inducers to confirm whether it triggers Apoptosis, Ferroptosis, or Necroptosis.

Visualizing the Mechanistic Workflow

Workflow Start CDTC Treatment (Dose-Response Profiling) Viability Primary Viability Screen (ATP Depletion Assay) Start->Viability Rescue Chemical Rescue Matrix (Inhibitor Co-treatment) Viability->Rescue Zvad z-VAD-FMK (Apoptosis Rescue) Rescue->Zvad Fer1 Ferrostatin-1 (Ferroptosis Rescue) Rescue->Fer1 Nec1 Necrostatin-1 (Necroptosis Rescue) Rescue->Nec1

Workflow for deconvoluting the cell death mechanism of CDTC using a chemical rescue matrix.

Comparative Performance Matrix

To establish the mechanism of CDTC, its experimental profile must be benchmarked against established reference compounds. The table below summarizes the expected quantitative and qualitative readouts for distinct cell death pathways.

TreatmentPrimary Target / MechanismTypical Working Conc.Rescue by z-VAD-FMKRescue by Ferrostatin-1Annexin V / PI ProfileBODIPY C11 Shift (Red to Green)
CDTC Putative Modulator1 - 10 µMEmpirically DeterminedEmpirically DeterminedEmpirically DeterminedEmpirically Determined
Staurosporine Pan-Kinase (Apoptosis)0.1 - 1 µMYes (>90%)NoAnnV+ / PI- (Early)Negative
Erastin System Xc- (Ferroptosis)5 - 10 µMNoYes (>95%)AnnV- / PI+ (Late)Positive (High)
TSZ Cocktail RIPK1/3 (Necroptosis)20 ng/mL (TNFα)No (Sensitizes)NoAnnV+ / PI+ (Late)Negative

Self-Validating Experimental Protocols

Protocol A: Multiplexed Chemical Rescue Viability Assay

Causality & Expertise: Cell death pathways are driven by distinct enzymatic cascades. By utilizing highly specific inhibitors, we can establish a causal link between CDTC toxicity and a specific pathway. Self-Validation: This protocol requires the parallel use of Staurosporine and Erastin . If Staurosporine is rescued by z-VAD-FMK and Erastin by Ferrostatin-1, the assay is validated. If CDTC induces death but is not rescued by any inhibitor, off-target necrosis or a novel pathway is implicated.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HT-1080 or U937) at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Inhibitor Pre-treatment: Prepare media containing the following inhibitors:

    • z-VAD-FMK (20 µM) - Pan-caspase inhibitor.

    • Ferrostatin-1 (1 µM) - Lipid ROS scavenger.

    • Necrostatin-1 (10 µM) - RIPK1 inhibitor .

    • Vehicle Control (0.1% DMSO).

  • Incubation: Replace well media with the inhibitor-containing media. Pre-incubate for 1 hour.

  • CDTC Challenge: Add CDTC at its pre-determined IC75 concentration. Concurrently treat separate wells with Staurosporine (1 µM) and Erastin (10 µM) as positive controls. Incubate for 24 hours.

  • Quantification: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence.

Protocol B: Flow Cytometric Quantification of Lipid Peroxidation

Causality & Expertise: If Protocol A suggests ferroptosis (rescue by Ferrostatin-1), biochemical confirmation is mandatory. Ferroptosis is uniquely characterized by iron-dependent lipid peroxidation. BODIPY 581/591 C11 is a lipophilic dye that integrates into membranes; upon oxidation by lipid ROS, its emission shifts from red (~590 nm) to green (~510 nm). Self-Validation: An unstained control sets the autofluorescence baseline, while Erastin serves as the absolute positive control for the 510 nm shift.

Step-by-Step Methodology:

  • Treatment: Plate cells in 6-well plates (2x10^5 cells/well). Treat with CDTC (IC75) or Erastin (10 µM) for 12 hours.

  • Dye Loading: Add BODIPY 581/591 C11 directly to the culture media to a final concentration of 2 µM. Incubate for 30 minutes at 37°C.

  • Harvesting: Wash cells twice with PBS, trypsinize, and resuspend in 500 µL of cold FACS buffer (PBS + 1% BSA).

  • Acquisition: Analyze immediately via flow cytometry. Excite with a 488 nm laser. Measure the oxidized fraction in the FITC channel (530/30 nm filter) and the non-oxidized fraction in the PE channel (585/42 nm filter).

  • Analysis: Calculate the ratio of Green/Red mean fluorescence intensity (MFI). A significant increase in the FITC channel relative to the vehicle control confirms lipid peroxidation.

Intracellular Signaling Intersections

Pathway CDTC Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate Target Intracellular Target Engagement (e.g., Kinase Inhibition / Oxidative Stress) CDTC->Target Apo Caspase 3/7 Cleavage (Apoptotic Pathway) Target->Apo If Apoptosis Ferro Lipid ROS Accumulation (Ferroptotic Pathway) Target->Ferro If Ferroptosis Necro RIPK1/3 & MLKL Activation (Necroptotic Pathway) Target->Necro If Necroptosis Death Terminal Regulated Cell Death (RCD) Apo->Death Ferro->Death Necro->Death

Putative signaling intersections for CDTC-induced regulated cell death pathways.

References

  • Galluzzi L, Vitale I, Aaronson SA, et al. Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018. Cell Death Differ. 2018;25(3):486-541. URL:[Link]

  • Dixon SJ, Lemberg KM, Lamprecht MR, et al. Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell. 2012;149(5):1060-1072. URL:[Link]

  • Vermes I, Haanen C, Steffens-Nakken H, Reutelingsperger C. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. J Immunol Methods. 1995;184(1):39-51. URL:[Link]

  • Degterev A, Huang Z, Boyce M, et al. Chemical inhibitor of nonapoptotic cell death with therapeutic potential for ischemic brain injury. Nat Chem Biol. 2005;1(2):112-119. URL:[Link]

Safety Operating Guide

Personal protective equipment for handling Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel synthetic intermediates and specialized research chemicals requires a rigorous, structurally informed approach to laboratory safety. As a Senior Application Scientist, I approach Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate by analyzing its functional moieties: a lipophilic cyclohexyl ring, a carbamate linkage, and a 1,1-dioxidotetrahydrothiophene (sulfolane) group.

This guide provides the essential causality behind the safety protocols required for this compound, ensuring that researchers can handle, solvate, and dispose of this material with absolute confidence and scientific rigor.

Executive Summary & Chemical Hazard Profiling

The structural composition of this compound presents a dual-hazard profile that dictates our operational approach:

  • The Sulfolane Moiety : Sulfolane and its derivatives act as powerful aprotic systems that dramatically enhance dermal penetration. If exposed to the skin, this moiety can carry the intact molecule across the stratum corneum and into systemic circulation, potentially leading to central nervous system (CNS) or renal toxicity 1.

  • The Carbamate Linkage : While the bulky cyclohexyl group may sterically hinder severe acetylcholinesterase (AChE) inhibition typically associated with smaller carbamates, the linkage still warrants handling the compound as a potential neurotoxic and reproductive hazard, in accordance with prudent laboratory practices 2.

Table 1: Physicochemical & Hazard Profile Summary

ParameterValue / DescriptionOperational Implication
Compound Structure Cyclohexyl + Carbamate + SulfolaneDual hazard: Dermal penetrant & potential neurotoxin.
Physical State Solid (Powder)High inhalation hazard during weighing due to aerosolization.
Solubility Soluble in DMSO / organic solventsSolvation drastically increases dermal absorption risk.
Target Organs Central Nervous System, KidneysRequires strict systemic exposure mitigation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling sulfolane-carbamate derivatives, particularly once solvated. The following matrix is mandatory:

  • Dermal Protection (Double-Gloving) :

    • Inner Glove: Standard Nitrile (0.10 mm).

    • Outer Glove: Chloroprene (0.65 mm).

    • Causality: Sulfolane derivatives and their common carrier solvents (like DMSO) can rapidly permeate standard thin-barrier nitrile. Chloroprene provides a verified breakthrough time of >480 minutes for sulfolane-based structures, ensuring a robust chemical barrier 3.

  • Ocular Protection : ANSI Z87.1 compliant splash goggles (safety glasses are insufficient due to the risk of lateral solvent splash).

  • Respiratory Protection : All operations must be confined to a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood.

Table 2: Glove Permeation Data for Sulfolane Derivatives

Glove MaterialThickness (mm)Breakthrough Time (min)Recommendation Status
Chloroprene 0.65> 480Primary / Outer Glove
Nitrile (Standard) 0.10< 30Secondary / Inner Glove Only
Latex 0.15Not RecommendedDO NOT USE

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, follow this step-by-step methodology for reagent preparation and assay dosing.

Protocol: Solubilization and Reagent Preparation

  • Calculate and Tare : Inside the chemical fume hood, place an anti-static weigh boat on the analytical balance. Tare the balance.

  • Transfer : Using a grounded micro-spatula, transfer the required mass of the compound.

    • Causality: Because the compound is a dry powder, static charge can cause immediate aerosolization of the micro-particles, leading to an inhalation hazard and widespread contamination of the hood 4. Grounded tools prevent this static buildup.

  • Primary Solvation : Transfer the powder to a pre-labeled amber glass vial before adding the primary vehicle (e.g., DMSO).

    • Causality: Amber glass prevents potential UV-induced degradation of the carbamate linkage, maintaining the integrity of your stock solution.

  • Sealing and Agitation : Seal the vial with a PTFE-lined cap and vortex for 30 seconds.

    • Causality: PTFE (Teflon) is required because sulfolane/DMSO mixtures will degrade standard rubber or silicone septa, leading to contamination, leakage, and exposure.

Workflow A 1. PPE Donning (Chloroprene Gloves, Goggles) B 2. Primary Containment (Chemical Fume Hood) A->B C 3. Weighing & Solubilization (Anti-static tools) B->C D 4. Experimental Assay (In Vitro Dosing) C->D E 5. Decontamination (10% Bleach / Soap) C->E Spill Protocol D->E F 6. Hazardous Waste (EPA Regulated Disposal) E->F

Figure 1: Standard Operating Procedure workflow for handling sulfolane-carbamate derivatives.

Spill Response & Decontamination Plan

In the event of a spill, standard solvent cleanup is inadequate due to the stability of the carbamate linkage.

Protocol: Chemical Neutralization and Extraction

  • Isolation : Immediately halt work. Lower the fume hood sash to the minimum operational height to maximize face velocity and protect your breathing zone.

  • Neutralization : Apply a freshly prepared 10% sodium hypochlorite (bleach) solution directly to the spill area.

    • Causality: Carbamate linkages are susceptible to alkaline hydrolysis. The high pH and oxidative potential of the bleach solution drive the cleavage of the carbamate bond, rendering the molecule biologically inactive.

  • Absorption : Overlay the neutralized area with inert absorbent pads (e.g., vermiculite or universal spill pads). Allow 5 minutes of contact time.

  • Extraction : Using disposable forceps, transfer the saturated pads into a designated, sealable hazardous waste bag.

  • Secondary Wash : Wash the area with a 1% Alconox detergent solution, followed by a distilled water wipe. This removes residual hypochlorite and any lingering lipophilic sulfolane residues.

Waste Disposal Plan

All materials contaminated with Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate must be managed under strict regulatory guidelines to prevent environmental contamination.

  • Segregation : Do not mix sulfolane/carbamate waste with general organic solvent waste (like Acetone/Ethanol). Segregate into a dedicated "Halogenated/Sulfur-Containing Organic Waste" carboy.

  • Solid Waste : Gloves, weigh boats, and absorbent pads must be placed in a double-lined, biohazard-style rigid container labeled specifically for "Toxic Organic Solids."

  • Destruction Method : Waste must be slated for High-Temperature Incineration .

    • Causality: Incineration (>1000°C) is required to completely oxidize the stable sulfolane ring and prevent sulfur-based environmental persistence.

References

  • Source: National Institutes of Health (NIH)
  • Source: Harvey Mudd College (hmc.edu)
  • Title: Working with Hazardous Chemicals - Organic Syntheses (Prudent Practices)
  • Title: Sulfolane Safety Data Sheet (SDS)

Sources

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